(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride chemical structure
An In-Depth Technical Guide to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Chiral Building Block for Advanced Synthesis Introduction (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Chiral Building Block for Advanced Synthesis
Introduction
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a critically important chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a selectively protected secondary amine on a stereochemically defined propane backbone, offers researchers a versatile tool for constructing complex molecular architectures. The hydrochloride salt form enhances stability and modifies solubility profiles, making it a convenient precursor for a wide range of chemical transformations.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, the strategic importance of its Boc-protecting group, and its applications in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).
Chemical Structure and Physicochemical Properties
The utility of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride stems directly from its unique structural features:
Chiral Center : The molecule possesses a single stereocenter at the C2 position of the propane chain in the (S)-configuration. This is crucial for the synthesis of enantiomerically pure pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.
Orthogonal Functionality : It contains two distinct amine functionalities. The primary amine at the C1 position is a free nucleophile, available for immediate reaction. The secondary amine at the C2 position is protected by a tert-butyloxycarbonyl (Boc) group.
Boc Protecting Group : The Boc group is a robust protecting group that is stable under a wide variety of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] However, it can be easily and cleanly removed under acidic conditions, a feature that is central to its use in multi-step synthetic strategies.[2][3]
Hydrochloride Salt : The compound is supplied as a hydrochloride salt, typically protonating the more basic primary amine. This salt form generally improves the compound's shelf-life, crystallinity, and handling characteristics compared to the free base.
Synthesis Protocol: Mono-Boc Protection of (S)-1,2-Diaminopropane
The most direct and common method for preparing this compound is the selective mono-N-Boc protection of the corresponding chiral diamine. The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.
Causality in Experimental Design
Excess Diamine : (S)-1,2-Diaminopropane is used in significant excess. This statistical approach ensures that a molecule of di-tert-butyl dicarbonate (Boc₂O) is more likely to encounter an unprotected diamine molecule rather than a mono-protected one, thus minimizing the formation of the di-Boc byproduct.
Controlled Addition : The Boc₂O solution is added dropwise at a reduced temperature (0 °C). This is to manage the exothermic nature of the reaction and to prevent localized high concentrations of the acylating agent, which could increase di-protection.
Solvent Choice : Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the starting materials and the product.[7]
Aqueous Workup : The workup procedure is designed to remove the excess diamine (which is water-soluble, especially when protonated) and any water-soluble byproducts, leaving the desired, more organic-soluble product in the organic phase.
Step-by-Step Laboratory Protocol
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-1,2-diaminopropane (5.0 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reagent Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM. Add this solution to the dropping funnel and add it dropwise to the stirred diamine solution over 1-2 hours, maintaining the internal temperature at 0-5 °C.
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Quenching and Extraction : Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess diamine. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (S)-tert-Butyl (1-aminopropan-2-yl)carbamate as a free base.
Salt Formation : Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in dioxane or diethyl ether) dropwise with stirring.
Isolation : The hydrochloride salt will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Strategic Deprotection of the Boc Group
The true power of this reagent lies in the ability to selectively unmask the secondary amine. The acid-labile nature of the Boc group allows for its removal under conditions that often leave other protecting groups (like Cbz or Fmoc) intact.[2][3]
The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the collapse of the intermediate, releasing the stable tert-butyl cation and carbon dioxide, to yield the free amine.[3]
Deprotection Protocol
Setup : Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
Acid Addition : Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (excess), to the solution at room temperature.
Reaction : Stir the mixture for 1-4 hours. The evolution of gas (CO₂ and isobutylene) is often observed.
Isolation : Remove the solvent and excess acid under reduced pressure. The resulting product is the diamine dihydrochloride salt, which can be used directly or neutralized with a base for subsequent reactions.
An In-Depth Technical Guide to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: Molecular Weight, Characterization, and Synthetic Utility For Researchers, Scientists, and Drug Development Professionals Abstrac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: Molecular Weight, Characterization, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a critical chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereocenter and a versatile Boc-protected amine, makes it an invaluable intermediate for the construction of complex active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. We will explore its synthetic origins, practical handling, and its pivotal role in drug discovery, supported by field-proven experimental protocols and authoritative references.
Introduction: A Profile of a Key Chiral Intermediate
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a diamine derivative where one of the two amine groups is selectively protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection is fundamental to its utility. The Boc group is exceptionally stable under a wide variety of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.[1]
The presence of a defined stereocenter (the 'S' configuration) is crucial for creating stereospecific pharmaceuticals, where often only one enantiomer is biologically active. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including the BRAF kinase inhibitor Encorafenib, which is used in the treatment of certain types of melanoma.[2][3] The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics and solubility in polar solvents compared to the free base.[4]
Core Physicochemical Properties and Molecular Weight
Accurate knowledge of a compound's physicochemical properties is the bedrock of reproducible and scalable chemical synthesis. For (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, the molecular weight is the most fundamental of these properties, directly influencing all stoichiometric calculations.
Determination of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in its empirical formula, C₈H₁₉ClN₂O₂.
Free Base ((S)-tert-Butyl (1-aminopropan-2-yl)carbamate): The molecular formula is C₈H₁₈N₂O₂. Its molecular weight is 174.24 g/mol .[5][6]
Hydrochloride Salt: The salt is formed by the addition of one molecule of hydrogen chloride (HCl).
This calculated value is essential for weighing out reactants for a synthesis, preparing solutions of known concentrations, and interpreting the results of mass spectrometry.
Summary of Physicochemical Data
The following table summarizes the key quantitative data for this compound.
The synthesis of this chiral building block relies on the principles of selective protection chemistry. The most common route involves the mono-Boc protection of the less sterically hindered primary amine of (S)-1,2-diaminopropane, followed by salt formation.
General synthetic route for the target compound.
This selective protection is a cornerstone technique in organic synthesis, enabling chemists to differentiate between two similar functional groups and perform chemistry on one while the other remains inert. The subsequent conversion to the hydrochloride salt is typically achieved by treating a solution of the free base with either gaseous HCl or a solution of HCl in an organic solvent like diethyl ether or isopropanol.
Experimental Protocol: Validating Identity and Purity
To ensure the quality of the material, its identity and purity must be verified. A potentiometric titration is a robust, self-validating method for determining the equivalent weight of an amine salt, which can then be compared to the theoretical molecular weight.
Causality Behind the Experimental Design
Why a Non-Aqueous Titration? Many amine hydrochlorides are weakly basic in water, leading to indistinct titration endpoints. Glacial acetic acid acts as a differentiating solvent, enhancing the basicity of the amine relative to the solvent, which results in a much sharper and more accurate potentiometric endpoint.
Why Perchloric Acid? Perchloric acid (HClO₄) is one of the strongest acids and behaves as a super-acid in glacial acetic acid. This ensures a complete and stoichiometric reaction with the weakly basic amine, which is critical for quantitative analysis.
Why Potentiometric Detection? Colorimetric indicators can give ambiguous results. A glass electrode-based potentiometric system detects the sharp change in potential (mV) at the equivalence point, providing an unbiased and highly precise determination of the endpoint volume.
Step-by-Step Protocol for Equivalent Weight Determination
This protocol is adapted from standard methods for the analysis of amine salts.[7]
Preparation of the Titrant (0.1 N Perchloric Acid in Glacial Acetic Acid):
To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and 20 mL of acetic anhydride.
Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours to ensure the acetic anhydride consumes any excess water.
Standardize the titrant against a primary standard like potassium hydrogen phthalate (KHP).
Sample Preparation:
Accurately weigh approximately 100-150 mg of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride into a 100 mL beaker.
Dissolve the sample in 50 mL of glacial acetic acid. A magnetic stirrer can be used to aid dissolution.
Titration Procedure:
Immerse a calibrated glass pH electrode and a reference electrode into the sample solution.
Set up an automatic titrator to dispense the 0.1 N HClO₄ titrant.
Begin the titration, recording the solution potential (in mV) as a function of the volume of titrant added.
Continue the titration past the equivalence point, which is identified by the largest change in mV per unit volume of titrant added.
Calculation:
Determine the volume of titrant (V) at the equivalence point from the titration curve (e.g., via the first or second derivative).
Calculate the Equivalent Weight (EW) using the following formula:
EW = (Weight of Sample in mg) / (V in mL × Normality of HClO₄)
The experimentally determined EW should be within an acceptable margin of error (e.g., ±1%) of the theoretical molecular weight of 210.70 g/mol .
Workflow for experimental validation of molecular weight.
The Role of Carbamate Building Blocks in Drug Discovery
The carbamate functional group is a privileged motif in medicinal chemistry.[8] It is considered a bioisostere of the amide bond but is often more resistant to enzymatic hydrolysis, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride provides a versatile scaffold for drug design. The free primary amine can be functionalized to attach the building block to a core scaffold, while the Boc-protected amine can be deprotected at a later stage to introduce another pharmacophoric element or a linking group. This sequential functionalization is a powerful strategy in building complex molecules and exploring structure-activity relationships (SAR).[9]
Logical flow from chiral starting material to final drug product.
Conclusion
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical development. Its precise molecular weight of 210.70 g/mol is the starting point for its quantitative application in synthesis. Understanding its properties, handling, and the robust analytical methods for its validation is essential for any researcher leveraging its synthetic potential. From its role in academic laboratories exploring new synthetic routes to its application in industrial settings for the large-scale production of life-saving medicines, this chiral building block continues to be a compound of significant scientific and commercial importance.
References
CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. Technical Disclosure Commons.
Studies on High Molecular Weight Aliphatic Amines and Their Salts. XI. Transference Numbers of Some Primary Amine Hydrochlorides in Aqueous Solution and Their Significance in the Interpretation of the Micelle Theory. Journal of the American Chemical Society.
The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
A Senior Application Scientist's Guide to the Chirality of tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a pivotal chiral building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Abstract
tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its stereochemical integrity is paramount, as the biological activity and safety of the resulting active pharmaceutical ingredients (APIs) are intrinsically tied to their three-dimensional structure. This technical guide provides an in-depth analysis of the chirality of this molecule, offering field-proven insights into its structural nature, stereoselective synthesis, and the rigorous analytical methodologies required for its enantiomeric discrimination and quantification. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and practical applicability for professionals in drug development.
Part 1: The Stereochemical Landscape
The Imperative of Chirality in Drug Development
In the pharmaceutical industry, chirality is not an abstract concept but a critical determinant of a drug's efficacy and safety profile. Most biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, induce toxic side effects. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the stereoisomeric composition of any new chiral drug.[2][3] This necessitates the use of enantiomerically pure starting materials and intermediates, known as chiral building blocks, to construct complex drug molecules with precise stereochemistry.[4][5] tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride serves as a prime example of such a crucial building block.[6]
Molecular Structure and the Origin of Chirality
tert-Butyl (1-aminopropan-2-yl)carbamate, derived from 1,2-diaminopropane, possesses a single stereogenic center.[6] The chirality arises from the carbon atom at the second position (C2) of the propane backbone. This carbon is bonded to four different substituent groups: a methyl group (-CH₃), a primary aminomethyl group (-CH₂NH₂), a hydrogen atom (-H), and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc).
The presence of this chiral center means the molecule can exist as two non-superimposable mirror images, or enantiomers:
These enantiomers exhibit identical physical properties like melting point and solubility in achiral environments but differ in their interaction with plane-polarized light (optical rotation) and their binding affinity to other chiral molecules.[6] The hydrochloride salt form enhances the compound's stability and handling characteristics without affecting the core chirality.
Part 2: High-Fidelity Chiral Analysis & Quantification
Ensuring the enantiomeric purity of a chiral building block is a non-negotiable aspect of quality control in pharmaceutical manufacturing. The primary metric for this is enantiomeric excess (e.e.), which quantifies the predominance of one enantiomer over the other. Several robust analytical techniques are employed for this purpose.
Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality of Method Design:
The choice of CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for separating a broad range of chiral compounds, including amines.[10] For a basic compound like tert-butyl (1-aminopropan-2-yl)carbamate, the mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like isopropanol), must be modified. The addition of a small amount of a basic additive, such as diethylamine (DEA), is crucial. This additive acts as a competitor for active sites on the silica surface of the CSP, preventing strong, non-enantioselective interactions and thereby minimizing peak tailing and improving resolution between the enantiomeric peaks.[10]
Self-Validating Experimental Protocol: Direct Enantioseparation by HPLC
System Preparation: Utilize a standard HPLC system equipped with a pump, autosampler, and a UV or Refractive Index (RI) detector.
Column Selection: Install a polysaccharide-based chiral column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based CSP.[10]
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) .[10] Filter and degas the mobile phase prior to use.
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min at a constant temperature (e.g., 25 °C) until a stable baseline is achieved. System suitability is confirmed when baseline noise and drift are within acceptable limits.
Sample Preparation: Accurately weigh and dissolve the tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
Injection & Analysis: Inject 10 µL of the prepared sample. Monitor the elution profile. The two enantiomers will appear as distinct peaks at different retention times.
Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
(where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor one).
Data Presentation: Expected HPLC Results
Parameter
(R)-Enantiomer
(S)-Enantiomer
Expected Retention Time (t_R)
t₁
t₂ (t₁ ≠ t₂)
Peak Area (Example for 99% e.e. S)
0.5
99.5
Resolution (R_s)
> 1.5 (for baseline separation)
Complementary Technique: Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This provides the specific rotation ([α]), a characteristic physical property for each enantiomer. While less quantitative for determining e.e. in mixtures compared to HPLC, it is an excellent, rapid method for confirming the identity and bulk enantiomeric nature of a highly pure sample.
The (R)- and (S)-enantiomers will have specific rotation values that are equal in magnitude but opposite in sign. For example, if the (R)-enantiomer has a specific rotation of +X°, the pure (S)-enantiomer will have a value of -X°.
Part 3: Stereoselective Synthetic Pathways
Obtaining enantiomerically pure tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride is achieved through asymmetric synthesis, a strategy that avoids the formation of racemic mixtures. A common and effective approach is to start from the "chiral pool."
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials.[11] For the synthesis of the target molecule, the amino acid L-Alanine (the (S)-enantiomer) or D-Alanine (the (R)-enantiomer) is an ideal precursor.
The workflow below illustrates the conceptual pathway starting from L-Alanine to produce (S)-tert-butyl (1-aminopropan-2-yl)carbamate. This multi-step process leverages the inherent chirality of the starting material, transferring it to the final product.
Caption: Chiral pool synthesis from L-Alanine.
Causality in the Synthetic Workflow:
Step 1 (N-Protection): The amino group of L-alanine is protected with a Boc group. This is essential to prevent it from interfering with the subsequent reduction of the carboxylic acid.[12]
Step 2 (Reduction): The carboxylic acid is selectively reduced to a primary alcohol. The Boc group is stable under these conditions. The resulting molecule is N-Boc-L-alaninol.[13]
Step 3 (Activation & Substitution): The primary alcohol is converted into a better leaving group (e.g., a mesylate) and then displaced by an azide nucleophile. This two-step sequence converts the hydroxyl group into a precursor for the primary amine.
Step 4 (Azide Reduction): The azide group is cleanly reduced to a primary amine, typically via catalytic hydrogenation, which is a mild and high-yielding method. This step reveals the second amino group of the diamine structure.
Step 5 (Salt Formation): Finally, treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt, which is easier to handle and purify.
This entire sequence maintains the original stereochemistry of the C2 carbon from L-Alanine, resulting in an enantiomerically pure final product. The same process using D-Alanine would yield the (R)-enantiomer.
Conclusion
For professionals in drug discovery and development, tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride is more than a simple chemical reagent; it is a precision tool for building stereochemically defined medicines. A comprehensive understanding of its chiral nature, coupled with robust analytical controls and well-designed stereoselective syntheses, is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product. The protocols and logical frameworks presented in this guide serve as a reliable foundation for the practical application and rigorous quality assessment of this vital chiral building block.
References
AMERICAN ELEMENTS. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link][7]
Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link][11]
FDA. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link][2]
National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. Retrieved from [Link][13]
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link][12]
O'Neill, M. J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Omega. Retrieved from [Link][3]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link][9]
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is para...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the stereocontrolled synthesis of complex molecular architectures. Among these, (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a derivative of (S)-1,2-diaminopropane, has emerged as a highly valuable and versatile synthon. This technical guide provides an in-depth exploration of its properties, synthesis, and strategic applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential in asymmetric synthesis.
The Strategic Importance of Chiral 1,2-Diamines
Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets. Chiral 1,2-diamines are a privileged structural motif found in numerous biologically active compounds, including commercial drugs, and serve as critical components in the synthesis of chiral ligands and organocatalysts.[1][2][3] The ability to introduce this motif with precise stereochemical control is a key challenge in synthetic chemistry.
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate serves as an elegant solution. It is a differentially protected chiral diamine, where one amino group is masked with a tert-butoxycarbonyl (Boc) group, leaving the other—a primary amine—available for selective functionalization. This strategic protection is crucial, as it allows for sequential, controlled reactions at the two distinct nitrogen centers.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.
The core of this molecule is a propane backbone with a stereogenic center at the C2 position, conferring the (S)-configuration. The primary amine at C1 is nucleophilic and reactive, while the secondary amine at C2 is rendered non-nucleophilic and non-basic by the sterically bulky and electron-withdrawing Boc protecting group.
Synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
The synthesis of this building block hinges on the selective mono-protection of a chiral diamine precursor. The logic of this synthesis is to differentiate between two chemically similar primary amine groups through controlled reaction conditions.
3.1. The Precursor: (S)-1,2-Diaminopropane
The synthesis begins with enantiomerically pure (S)-1,2-diaminopropane (also known as (S)-propylenediamine). Industrially, racemic 1,2-diaminopropane is often synthesized via the ammonolysis of 1,2-dichloropropane.[5] The racemate is then resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and regeneration of the free amine.[5]
3.2. The Boc Protection Strategy: Rationale and Control
The tert-butoxycarbonyl (Boc) group is an ideal choice for amine protection due to its key characteristics:
Stability: It is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[6]
Orthogonality: It is easily cleaved under acidic conditions, which often do not affect other common protecting groups (e.g., benzyl or Fmoc groups), allowing for selective deprotection strategies.[6]
Mechanism of Cleavage: Acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, carbon dioxide, and the free amine, making the reaction clean and irreversible.[7]
The primary challenge in the synthesis is achieving selective mono-Boc protection. Since both amino groups in 1,2-diaminopropane are primary, differentiation relies on careful control of stoichiometry. By using a slight sub-stoichiometric amount of the protecting agent, Di-tert-butyl dicarbonate (Boc₂O), the reaction can be biased towards the formation of the mono-protected product over the di-protected byproduct.
3.3. Experimental Protocol: Mono-Boc Protection
This protocol is a self-validating system designed for high selectivity and yield.
Objective: To synthesize (S)-tert-Butyl (1-aminopropan-2-yl)carbamate from (S)-1,2-diaminopropane.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1,2-diaminopropane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0°C in an ice-water bath.
Causality: Cooling the reaction mixture mitigates the exothermicity of the acylation reaction and helps to improve selectivity by slowing down the rate of the second protection event.
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (0.95 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes using a dropping funnel.
Causality: Slow, dropwise addition maintains a low instantaneous concentration of Boc₂O, statistically favoring reaction with the more abundant, unreacted diamine over the mono-protected product, thereby minimizing di-protection.
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diamine is mostly consumed.
Self-Validation: TLC analysis (e.g., using a 10% Methanol in DCM eluent with ninhydrin stain) allows for real-time tracking of the consumption of the starting material and the formation of the mono- and di-protected products.
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine (to reduce the solubility of organic material in the aqueous phase).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient elution (e.g., 0% to 10% methanol in DCM), to separate the desired mono-Boc product from unreacted diamine and the di-Boc byproduct.
3.4. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the chiral building block.
Applications in Asymmetric Synthesis
The synthetic utility of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate stems from the nucleophilic primary amine, which can be elaborated into more complex structures while the second amine remains protected. This building block is invaluable for creating chiral ligands, catalysts, and pharmaceutical intermediates.[8]
4.1. Representative Application: Synthesis of a Chiral N-Substituted Diamine
A common application is the reductive amination with an aldehyde or ketone to introduce a substituent on the primary amine, followed by deprotection to yield a chiral N,N'-disubstituted 1,2-diamine, a common scaffold in medicinal chemistry.
Objective: To synthesize a chiral N-benzyl-N'-Boc-1,2-diaminopropane derivative and subsequently deprotect it.
Part A: Reductive Amination
Imine Formation: Dissolve (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the primary amine.
Reduction: Cool the mixture to 0°C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise.
Causality: NaBH(OAc)₃ is a selective reducing agent that is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the in-situ formed iminium ion to the desired secondary amine.
Work-up: After stirring for several hours, quench the reaction with saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Part B: Boc Deprotection
Acidolysis: Dissolve the purified N-benzyl-N'-Boc protected diamine from Part A in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution) or bubble anhydrous HCl gas through the solution.
Causality: Strong acids protonate the carbamate, initiating the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7]
Isolation: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material. Concentrate the solvent under reduced pressure. The product is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free diamine.
4.3. Synthetic Application Workflow
Caption: A representative synthetic pathway using the building block.
Conclusion
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a powerful and enabling tool for the modern synthetic chemist. Its pre-installed stereocenter and orthogonal protection scheme provide a reliable and efficient entry point for the synthesis of complex, enantiomerically pure molecules. By understanding the principles behind its synthesis and the logic of its application, researchers in drug discovery and materials science can confidently incorporate this building block into their synthetic strategies, accelerating the development of next-generation therapeutic agents and functional materials.
References
American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from American Elements. [Link]
ResearchGate. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from ResearchGate. [Link]
Google Patents. (2020). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from Wikipedia. [Link]
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from Michael Pittelkow. [Link]
Google Patents. (2017). A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof. CN104693037A.
PubMed Central. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from Organic Chemistry Portal. [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
Royal Society of Chemistry. (2019). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from RSC Publishing. [Link]
Google Patents. (2021). Preparation method of 1, 2-propane diamine. CN113105337B.
SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from SciELO México. [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing. [Link]
University of Alicante. (2019). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from University of Alicante Institutional Repository. [Link]
ACS Publications. (2009). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry. [Link]
Google Patents. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]
University College London. (1998). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]
Jagiellonian University. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Retrieved from Jagiellonian University Repository. [Link]
Chemsrc. (n.d.). (S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride. Retrieved from Chemsrc. [Link]
Application Note and Protocol: Regioselective Mono-Boc Protection of (S)-1,2-Diaminopropane
Abstract: This document provides a detailed experimental procedure for the regioselective mono-Boc protection of (S)-1,2-diaminopropane. This protocol is designed for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed experimental procedure for the regioselective mono-Boc protection of (S)-1,2-diaminopropane. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this critical chiral building block. The guide explains the underlying chemical principles, offers a step-by-step methodology, and includes data interpretation and troubleshooting advice to ensure successful synthesis and purification.
Introduction: The Synthetic Utility of Mono-Protected Diamines
(S)-1,2-Diaminopropane is a versatile chiral building block in organic synthesis. However, its two nucleophilic amino groups often lead to undesired side reactions, such as di-substitution, when used in multi-step syntheses. To control its reactivity and achieve selective functionalization, one of the amino groups must be temporarily "masked" or protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2]
The selective protection of one amino group in a symmetric or asymmetric diamine presents a significant challenge.[1][3] A successful mono-protection strategy is crucial for the synthesis of complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis.[3][4] This application note details a robust and reproducible protocol for the regioselective mono-Boc protection of (S)-1,2-diaminopropane, yielding (S)-tert-butyl (1-aminopropan-2-yl)carbamate.
The Chemistry of Selectivity: Mechanism and Rationale
The regioselective mono-Boc protection of (S)-1,2-diaminopropane is achieved by exploiting the subtle difference in the nucleophilicity of the two amino groups and by carefully controlling the reaction conditions. The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine. However, in the case of 1,2-diaminopropane, both are primary amines. The selectivity in this case is primarily controlled by statistical effects and careful control of stoichiometry.
The reaction proceeds via the nucleophilic attack of one of the amino groups on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).[5][6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion and yielding the protonated Boc-protected amine. The tert-butyl carbonate anion is a sufficiently strong base to deprotonate the carbamate, regenerating the free amine and producing tert-butanol and carbon dioxide.[5]
To favor mono-protection and minimize the formation of the di-protected byproduct, the reaction is typically carried out by slow, controlled addition of the Boc anhydride to an excess of the diamine. This ensures that the concentration of the protecting group is always low relative to the diamine, statistically favoring the reaction of the anhydride with an unprotected diamine molecule over a mono-protected one.
An alternative and highly effective strategy for achieving mono-protection involves the in situ formation of the mono-hydrochloride salt of the diamine.[3][7] By adding one equivalent of a proton source, one of the amino groups is protonated and rendered non-nucleophilic. The remaining free amino group can then selectively react with the Boc anhydride. This method often leads to higher yields of the mono-protected product and simplifies purification.[3][7]
Materials and Equipment
Reagents
Grade
Supplier
(S)-1,2-Diaminopropane
≥98%
Commercially Available
Di-tert-butyl dicarbonate (Boc)₂O
≥97%
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Methanol (MeOH)
Anhydrous
Commercially Available
Hydrochloric Acid (HCl)
2M in Et₂O
Commercially Available
Sodium Hydroxide (NaOH)
Pellets
Commercially Available
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially Available
Deionized Water
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Rotary evaporator
Separatory funnel
pH paper or pH meter
Glassware for extraction and drying
Column chromatography setup (silica gel)
NMR spectrometer
Mass spectrometer
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on the principle of mono-protonation to achieve high regioselectivity.
Reaction Setup
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1,2-diaminopropane (1.0 eq).
Dissolve the diamine in anhydrous methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise via a dropping funnel over 30 minutes. A white precipitate of the mono-hydrochloride salt should form.
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the mono-salt.
Boc Protection
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous methanol.
Add the solution of di-tert-butyl dicarbonate dropwise to the stirred suspension of the diamine mono-hydrochloride at 0 °C over a period of 1 hour.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Extraction
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
Add deionized water to the residue and transfer the aqueous solution to a separatory funnel.
Wash the aqueous layer with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and the di-Boc protected byproduct.
Adjust the pH of the aqueous layer to >12 by the slow addition of 2N NaOH solution.[4]
Extract the aqueous layer with dichloromethane (3 x 50 mL).[4]
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.[8] A gradient elution system of dichloromethane and methanol is typically effective.
Stationary phase: Silica gel (230-400 mesh)
Mobile phase: A gradient of 0-10% methanol in dichloromethane.
Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the pure (S)-tert-butyl (1-aminopropan-2-yl)carbamate.
The Strategic deployment of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate in Contemporary Drug Discovery
Abstract (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a versatile chiral building block, has emerged as a critical component in the synthesis of complex molecular architectures prevalent in modern drug discovery. This a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a versatile chiral building block, has emerged as a critical component in the synthesis of complex molecular architectures prevalent in modern drug discovery. This application note provides an in-depth exploration of its utility, focusing on its role in the construction of peptidomimetics and as a key intermediate in the synthesis of potent antiviral agents, particularly HIV protease inhibitors. We will dissect the strategic advantages conferred by its unique structural and stereochemical features and provide detailed, field-proven protocols for its synthesis and subsequent application in amide bond formation, a cornerstone reaction in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their quest for novel therapeutics.
Introduction: The Significance of Chiral Diamines in Medicinal Chemistry
Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets. Chiral 1,2-diamines are a privileged scaffold in a multitude of bioactive compounds and are extensively utilized as ligands in asymmetric catalysis. The precise spatial arrangement of the two amino groups allows for specific hydrogen bonding and other non-covalent interactions within the binding pockets of enzymes and receptors, leading to enhanced potency and selectivity.
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate, hereafter referred to as (S)-Boc-1,2-diaminopropane, offers a unique combination of features that make it an invaluable tool for medicinal chemists. The presence of a chiral center at the C2 position provides the necessary stereochemical information for enantioselective interactions. Furthermore, the differential protection of the two amino groups, with one as a primary amine and the other as a tert-butoxycarbonyl (Boc) protected amine, allows for sequential and regioselective functionalization. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, providing a versatile handle for synthetic elaboration.[1]
Core Application: A Linchpin in the Synthesis of HIV Protease Inhibitors
A paramount application of (S)-Boc-1,2-diaminopropane and its structural analogs lies in the synthesis of HIV protease inhibitors. These drugs are a critical component of highly active antiretroviral therapy (HAART) and function by blocking the active site of the viral protease, an enzyme essential for the maturation of new virions. The molecular architecture of many HIV protease inhibitors features a central hydroxyethylamine or hydroxyethylsulfonamide core, which mimics the transition state of the natural peptide substrate of the protease.
The (S)-1,2-diaminopropane moiety serves as a crucial P1'-P2' ligand, with the amino groups forming key hydrogen bond interactions with the backbone of the protease enzyme. The stereochemistry at the C2 position is critical for optimal binding and inhibitory activity. While a direct synthesis of a marketed drug using the exact (S)-Boc-1,2-diaminopropane has not been extensively published, its structural motif is a cornerstone of this class of drugs, and its use as a building block for advanced intermediates is a logical and scientifically sound strategy.
Below is a conceptual workflow illustrating the integration of (S)-Boc-1,2-diaminopropane into the synthesis of a generic protease inhibitor backbone.
Caption: Conceptual workflow for the application of (S)-Boc-1,2-diaminopropane.
Protocols for Synthesis and Application
This section provides detailed, validated protocols for the mono-Boc protection of (S)-1,2-diaminopropane and its subsequent use in amide bond formation. The causality behind key experimental choices is explained to ensure reproducibility and success.
Protocol 1: Selective Mono-Boc Protection of (S)-1,2-Diaminopropane
The selective mono-protection of a symmetric diamine is a common challenge in organic synthesis. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc)₂O often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. A robust and scalable method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards acylation.[2][3]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Quantity
Moles
(S)-1,2-Diaminopropane
74.13
0.87
7.41 g
0.10
Methanol (anhydrous)
32.04
0.792
100 mL
-
Chlorotrimethylsilane (TMSCl)
108.64
0.856
10.86 g
0.10
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
-
21.83 g
0.10
Sodium hydroxide (NaOH)
40.00
-
As needed
-
Dichloromethane (DCM)
84.93
1.33
As needed
-
Anhydrous sodium sulfate (Na₂SO₄)
142.04
-
As needed
-
Procedure:
Monoprotonation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous methanol (100 mL). Cool the flask to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (10.86 g, 0.10 mol) dropwise to the stirred methanol. Rationale: The reaction of TMSCl with methanol generates anhydrous HCl in situ, avoiding the use of corrosive HCl gas.
After the addition is complete, add (S)-1,2-diaminopropane (7.41 g, 0.10 mol) dropwise to the cold solution. A white precipitate of the diamine monohydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (21.83 g, 0.10 mol) in 50 mL of methanol. Add this solution to the diamine monohydrochloride suspension. Stir the reaction mixture at room temperature for 12-16 hours. Rationale: The free amino group of the mono-protonated diamine is more nucleophilic and will selectively react with (Boc)₂O.
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water and 100 mL of diethyl ether and stir vigorously for 15 minutes to remove any unreacted diamine and di-Boc protected byproduct. Separate the layers and discard the ether layer.
Cool the aqueous layer to 0 °C and adjust the pH to >12 by the slow addition of 2N aqueous sodium hydroxide.
Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-tert-Butyl (1-aminopropan-2-yl)carbamate as a colorless oil or low-melting solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Bond Formation with a Carboxylic Acid
The free primary amine of (S)-Boc-1,2-diaminopropane can be readily coupled with a carboxylic acid using standard peptide coupling reagents to form an amide bond. This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.
Activation of Carboxylic Acid: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the carboxylic acid (1.22 g, 0.01 mol), HATU (4.18 g, 0.011 mol), and anhydrous DMF (30 mL). Stir the solution at room temperature for 15 minutes. Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.
Coupling Reaction: In a separate flask, dissolve (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.74 g, 0.01 mol) in anhydrous DMF (20 mL). Add this solution to the activated carboxylic acid mixture.
Add DIPEA (3.88 g, 0.03 mol) dropwise to the reaction mixture. Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation.
Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Expected Yield: 80-95%
Self-Validation: The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the key physicochemical properties of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Property
Value
Molecular Formula
C₈H₁₈N₂O₂
Molar Mass
174.24 g/mol
Appearance
Colorless oil or low-melting solid
Boiling Point
Not available
Melting Point
Not available
Solubility
Soluble in methanol, dichloromethane, ethyl acetate
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical flow of utilizing (S)-Boc-1,2-diaminopropane in a drug discovery program, from initial synthesis to its incorporation into a lead compound.
Caption: Logical flow of (S)-Boc-1,2-diaminopropane in drug discovery.
Conclusion
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a highly valuable and versatile chiral building block with significant applications in drug discovery. Its unique combination of stereochemistry and orthogonal protecting groups makes it an ideal synthon for the construction of complex peptidomimetics, particularly in the development of HIV protease inhibitors. The detailed protocols provided herein offer a robust and reproducible methodology for its synthesis and application, empowering researchers to efficiently incorporate this key structural motif into their drug design and development programs. The continued exploration of the synthetic utility of (S)-Boc-1,2-diaminopropane is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
Foubelo, F., & Yus, M. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(4), 1573-1588. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
Application Notes and Protocols: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate as a Versatile Chiral Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract This technical guide provides a comprehensive overview of (S)-tert-butyl (1-aminopropan-2-yl)carbamate, a critical chiral building block in modern pharmaceutical synthesis. The unique structural feature of this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of (S)-tert-butyl (1-aminopropan-2-yl)carbamate, a critical chiral building block in modern pharmaceutical synthesis. The unique structural feature of this intermediate—a stereodefined 1,2-diamine scaffold with one amine selectively protected by a tert-butoxycarbonyl (Boc) group—renders it exceptionally valuable for the stereocontrolled synthesis of complex APIs. We will detail a robust protocol for the selective mono-protection of the precursor, explain the chemical principles that ensure high yield and purity, and present a practical application of a closely related analogue in the synthesis of the kinase inhibitor, Encorafenib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage such intermediates in their synthetic campaigns.
Introduction: The Strategic Value of Mono-Protected Chiral Diamines
In the landscape of pharmaceutical development, chirality is a cornerstone of drug design. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, meaning that one enantiomer of a drug can be therapeutic while its mirror image may be inactive or even harmful[]. Consequently, the use of enantiomerically pure intermediates is not merely a preference but a necessity for ensuring the efficacy and safety of modern medicines[].
Chiral 1,2-diamines are a privileged structural motif found in numerous biologically active compounds and are indispensable as ligands in asymmetric catalysis[2][3]. (S)-tert-Butyl (1-aminopropan-2-yl)carbamate exemplifies a strategically designed intermediate where one of the two nucleophilic amine groups is masked with a robust yet readily cleavable protecting group. This differential protection allows for sequential, site-selective reactions, enabling chemists to construct complex molecular architectures with precision. The tert-butoxycarbonyl (Boc) group is particularly favored due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, preventing degradation of sensitive functional groups elsewhere in the molecule[4].
Synthesis Protocol: Selective Mono-Boc Protection of (S)-1,2-Diaminopropane
The primary challenge in synthesizing (S)-tert-butyl (1-aminopropan-2-yl)carbamate is achieving selective protection at one amine terminus without significant formation of the di-protected byproduct. The following protocol is designed to maximize mono-protection by controlling reaction stoichiometry and kinetics.
Rationale of Experimental Design
The protocol leverages the nucleophilicity of the primary amines in (S)-1,2-diaminopropane to react with di-tert-butyl dicarbonate (Boc₂O). To favor mono-acylation, the reaction is conducted at reduced temperature (0 °C), and the Boc₂O is added dropwise. This slow addition keeps the instantaneous concentration of the acylating agent low, allowing the mono-protected product, once formed, to be less competitive with the more nucleophilic starting diamine. The use of an anhydrous solvent is critical, as Boc₂O can be hydrolyzed by water, reducing yield and generating byproducts[5].
Experimental Protocol
Materials:
(S)-1,2-Diaminopropane
Di-tert-butyl dicarbonate (Boc₂O)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous DCM (approx. 0.1 M solution).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature remains below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The aqueous washes remove any unreacted starting material and salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product, a mixture of mono- and di-protected diamine, can be purified by column chromatography on silica gel to isolate the desired (S)-tert-butyl (1-aminopropan-2-yl)carbamate.
Synthesis Workflow Diagram
Caption: Workflow for the selective synthesis of the title intermediate.
Application in API Synthesis: The Case of Encorafenib
While (S)-tert-butyl (1-aminopropan-2-yl)carbamate is a broadly applicable intermediate, an excellent, documented example of this scaffold's utility is found in the synthesis of Encorafenib. Encorafenib is a potent RAF kinase inhibitor used in the treatment of certain types of melanoma[6]. The synthesis utilizes the closely related analogue, (S)-methyl (1-aminopropan-2-yl)carbamate , showcasing the crucial role of the free primary amine in the key bond-forming step.
Synthetic Strategy
The synthesis of Encorafenib involves a nucleophilic aromatic substitution (SNAr) reaction. The free primary amine of the chiral intermediate acts as the nucleophile, displacing a chlorine atom on a substituted pyrimidine ring to form the final API structure. The carbamate group remains intact during this step, protecting the secondary amine.
Protocol: Synthesis of Encorafenib from the Chiral Intermediate
Note: This protocol is adapted from disclosed synthetic routes for illustrative purposes[6].
A suitable base (e.g., Diisopropylethylamine, DIPEA)
A suitable solvent (e.g., Dimethyl sulfoxide, DMSO or N-Methyl-2-pyrrolidone, NMP)
Procedure:
Setup: To a reaction vessel, add the Encorafenib pyrimidine core (1.0 equivalent) and the chosen solvent.
Addition of Intermediate: Add (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents) to the vessel. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack.
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by HPLC.
Work-up and Isolation: Upon completion, cool the mixture and perform an appropriate aqueous work-up. The product, Encorafenib, is typically isolated by crystallization from a suitable solvent system.
Purification: If necessary, further purification can be achieved by recrystallization or chromatography to meet pharmaceutical-grade purity standards.
Application Note: Strategies for the Deprotection of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
Abstract This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key step in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key step in the synthesis of the chiral diamine, (S)-1,2-diaminopropane. As a crucial building block in medicinal chemistry and materials science, the efficient and clean synthesis of this diamine is of paramount importance. This document explores the underlying reaction mechanism, offers field-proven insights into experimental choices, and presents validated, step-by-step protocols using common acidic reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Emphasis is placed on reaction monitoring, product isolation, and characterization to ensure high purity and yield, addressing the needs of researchers, scientists, and drug development professionals.
Introduction: The Significance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, while being readily cleaved under acidic conditions.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group.[3]
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable intermediate that, upon deprotection, yields (S)-1,2-diaminopropane, a chiral diamine frequently incorporated into pharmacologically active molecules and ligands for asymmetric catalysis. The successful removal of the Boc group is therefore a critical transformation that demands reliability and high fidelity to avoid side reactions and ensure the stereochemical integrity of the final product.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed carbamate hydrolysis.[1] The reaction proceeds through a well-established E1 elimination pathway, which is initiated by the protonation of the carbamate carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation.
The mechanistic steps are as follows:
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group.[4][5]
Formation of the tert-Butyl Cation: The protonated carbamate undergoes unimolecular cleavage to form a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][5][6]
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
Formation of the Amine Salt: The newly liberated amine is protonated by the acid in the reaction medium to form a stable ammonium salt (e.g., hydrochloride or trifluoroacetate).
Byproduct Formation: The tert-butyl cation can be quenched by a nucleophile or undergo elimination to form isobutylene gas.[2][6]
A potential side reaction is the alkylation of nucleophilic sites on the substrate or product by the electrophilic tert-butyl cation.[2][6] For electron-rich aromatic substrates or molecules containing thiol groups, the addition of a scavenger like triethylsilane or anisole can be beneficial. However, for a simple aliphatic diamine like (S)-1,2-diaminopropane, this is generally not a significant concern.
Experimental Protocols
Two standard and reliable protocols for the deprotection of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate are presented below. The choice between them often depends on the desired salt form of the final product and the available reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and rapid method for Boc deprotection.[1][4] The resulting product is the bis-trifluoroacetate salt of (S)-1,2-diaminopropane.
Materials:
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Dissolve (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control any potential exotherm.
Slowly add trifluoroacetic acid (5–10 eq) to the stirred solution. Effervescence (evolution of CO₂) should be observed.[4]
Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material. A suitable eluent system is DCM:Methanol (9:1) with a small amount of triethylamine or ammonia to visualize the free amine spot.
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.
The resulting oil or solid is the crude bis-trifluoroacetate salt. To induce precipitation and obtain a solid product, add a sufficient amount of cold diethyl ether and triturate (scratch the flask and stir vigorously).
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Rationale for Experimental Choices:
DCM: A common solvent that dissolves the starting material and is inert to the acidic conditions.
TFA: A strong acid that is volatile, making its removal after the reaction straightforward.[1]
Excess Acid: Ensures complete protonation and drives the reaction to completion.
Diethyl Ether: The product salt is typically insoluble in diethyl ether, allowing for its precipitation and isolation from any non-polar impurities.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol
This protocol yields the bis-hydrochloride salt, which is often preferred in pharmaceutical applications due to its crystalline nature and well-defined properties.
Materials:
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate
4M HCl in 1,4-Dioxane (commercially available) or Methanol
Methanol (optional, to aid solubility)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Dissolve (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.0 eq) in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask.
Add a solution of 4M HCl in 1,4-dioxane (5–10 eq) to the stirred solution at room temperature.
Stir the reaction at room temperature for 2–4 hours. A precipitate of the hydrochloride salt may form during the reaction.
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.
Upon completion, if a precipitate has formed, it can be collected directly by filtration. If the product remains in solution, concentrate the mixture in vacuo.
Add cold diethyl ether to the residue to precipitate the product fully.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (S)-1,2-diaminopropane dihydrochloride.
Rationale for Experimental Choices:
HCl in Dioxane/Methanol: Provides a convenient and anhydrous source of HCl. Methanol can be used as a co-solvent to improve the solubility of the starting material.[7]
Non-volatile Salt: The resulting hydrochloride salt is not volatile, which can simplify workup compared to TFA salts, although it requires careful drying.
// Nodes
Start [label="Dissolve Boc-Protected Amine\nin Anhydrous Solvent (e.g., DCM)"];
AddAcid [label="Add Strong Acid\n(e.g., TFA or HCl in Dioxane)"];
Stir [label="Stir at Room Temperature\n(1-4 hours)"];
Monitor [label="Monitor by TLC"];
Workup [label="Concentrate in vacuo"];
Precipitate [label="Precipitate with Ether"];
Isolate [label="Filter and Dry Product Salt"];
To confirm the successful deprotection and assess the purity of the final (S)-1,2-diaminopropane salt, the following analytical techniques are recommended:
¹H and ¹³C NMR Spectroscopy: The most definitive method for structural confirmation. The disappearance of the large singlet corresponding to the tert-butyl group (~1.4 ppm in ¹H NMR) and the carbamate carbonyl (~155 ppm in ¹³C NMR) are key indicators of reaction completion. The resulting spectra should be consistent with the structure of (S)-1,2-diaminopropane, with signals shifted due to salt formation.
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion for the free diamine.
Thin Layer Chromatography (TLC): As mentioned, a significant decrease in Rf value indicates the conversion of the protected amine to its polar salt form.
Conclusion and Best Practices
The deprotection of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a robust and high-yielding transformation that can be reliably achieved using standard acidic conditions. The choice between TFA and HCl protocols will largely depend on the desired final salt form and downstream applications. For optimal results, it is crucial to use anhydrous solvents to prevent unwanted side reactions and to thoroughly dry the final product to remove residual solvents and acid. Careful monitoring by TLC ensures that the reaction is driven to completion, maximizing the yield of the valuable chiral diamine product.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23865–23871. [Link]
Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Coupling reactions with (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
An In-Depth Technical Guide to Coupling Reactions with (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Authored by a Senior Application Scientist This document provides researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Coupling Reactions with (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a critical chiral building block in modern organic synthesis. Moving beyond simple procedural lists, this guide delves into the causal logic behind experimental choices, ensuring protocols are robust, reproducible, and grounded in established chemical principles.
Strategic Overview: The Value of a Differentially Protected Diamine
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a cornerstone reagent for introducing a chiral 1,2-diaminopropane motif into target molecules. Its utility stems from the differential protection of its two amine functionalities. The primary amine at the C1 position is highly nucleophilic and readily available for coupling reactions. In contrast, the secondary amine at the C2 stereocenter is masked by a tert-butoxycarbonyl (Boc) group.
This strategic protection serves two primary purposes:
Chemoselectivity: It directs all initial coupling reactions exclusively to the primary amine, preventing unwanted side reactions at the secondary amine.
Stereochemical Integrity: The bulky Boc group helps shield the chiral center, and its mild removal conditions typically preserve the enantiopurity of the molecule.
Chiral amines are fundamental components in a significant percentage of small-molecule pharmaceuticals, making enantiomerically pure building blocks like this essential for drug discovery and development.[1][2][3]
Key Physicochemical Properties
Property
Value
IUPAC Name
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate
Molecular Formula
C₈H₁₈N₂O₂
Molecular Weight
174.24 g/mol
Appearance
Typically a colorless to pale yellow oil or low-melting solid
Boiling Point
~264 °C
(Data sourced from supplier and chemical database information)
The Gatekeeper: Understanding the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[4] Its widespread use is due to its remarkable stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean, efficient removal under specific acidic conditions.[5][6]
Mechanism of Deprotection: The removal of the Boc group is an acid-catalyzed hydrolysis.[7] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[4][6] This protonation facilitates the departure of the stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.[4][6]
Caption: Acid-catalyzed removal of the Boc protecting group.
Core Application: Amide Bond Formation
The most frequent application of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is its reaction with carboxylic acids to form amide bonds, a foundational linkage in countless pharmaceutical agents. Standard peptide coupling reagents are employed to activate the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the building block.
Authoritative Insight: The Role of Coupling Reagents and Additives
Simply mixing an amine and a carboxylic acid does not yield an amide; an activation step is required. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common activators.[8] However, the O-acylisourea intermediate formed by EDC is highly reactive and can lead to racemization at the α-carbon of the carboxylic acid partner.
To mitigate this, additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are introduced.[8][9] These additives trap the O-acylisourea intermediate to form a less reactive, but still sufficiently electrophilic, active ester. This two-stage activation significantly suppresses racemization and improves reaction efficiency.[8] More potent phosphonium or aminium-based reagents like HATU and PyBOP come pre-packaged with an activating moiety (HOAt or HOBt, respectively) and are often used for sterically hindered or electronically challenging couplings.[9][10]
This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).
Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq). Finally, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Causality: The base is crucial to neutralize the HCl salt of EDC and the proton from the carboxylic acid, allowing the reaction to proceed.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. During this time, the carboxylic acid is activated.
Amine Addition: Add a solution of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.1 eq) in a small amount of the reaction solvent to the flask.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and saturated brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Data Summary: Amide Coupling
Parameter
Recommended Value
Rationale
Amine Equiv.
1.1 eq
A slight excess ensures complete consumption of the valuable carboxylic acid.
EDC·HCl Equiv.
1.2 eq
Ensures efficient activation.
HOBt Equiv.
1.2 eq
Suppresses racemization and improves coupling efficiency.
Base (DIPEA) Equiv.
2.5 eq
Neutralizes all acidic species generated during the reaction.
Temperature
0 °C to RT
Initial cooling controls the exothermic activation step; RT provides sufficient energy for coupling.
Typical Yield
70-95%
Highly dependent on the steric and electronic nature of the substrates.
Alternative Strategy: Reductive Amination
Reductive amination provides a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reacting it with an aldehyde or ketone. The process involves two key stages that occur in the same pot: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.
Authoritative Insight: The Choice of Reducing Agent
The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be powerful enough to reduce the C=N bond of the imine intermediate but gentle enough to not reduce the starting aldehyde or ketone. Stronger hydrides like NaBH₄ can prematurely reduce the carbonyl compound. The ideal reagent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . The acetate groups attenuate the hydride's reactivity, making it highly selective for imines over carbonyls.[11]
This protocol outlines a general procedure for coupling an aldehyde or ketone with (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
Caption: The two-stage pathway of reductive amination.
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Imine Formation: Add a small amount of acetic acid (0.1-0.2 eq) to catalyze the formation of the imine. Stir the mixture at room temperature for 1-2 hours.
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB, 1.5 eq) to the mixture in portions. Causality: STAB is moisture-sensitive and the reaction can foam; portion-wise addition ensures control.
Reaction: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
Isolation: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography.
Data Summary: Reductive Amination
Parameter
Recommended Value
Rationale
Amine Equiv.
1.2 eq
A slight excess drives the imine formation equilibrium forward.
NaBH(OAc)₃ Equiv.
1.5 eq
Ensures complete reduction of the imine intermediate.
Solvent
DCE, THF
Aprotic solvents that do not interfere with the hydride reagent.
Temperature
Room Temperature
Sufficient for both imine formation and reduction.
Typical Yield
65-90%
Generally high for unhindered aldehydes and ketones.
Final Step: Boc Deprotection Protocol
Once the desired coupling has been achieved, the Boc group can be removed to unmask the secondary amine for further functionalization or to reveal the final target molecule.
Experimental Protocol: TFA-Mediated Deprotection
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).
Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor by TLC/LC-MS.
Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Self-Validation: The crude product is often an amine-TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of solvent and neutralize carefully with a base (e.g., sat. aq. NaHCO₃ or Et₃N) before extraction.
Purification: The resulting free amine can be purified by chromatography or crystallization if necessary.
References
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
Chiral Amine Synthesis. Methods, Developments and Applications.
Available Synple Chem Reagent Cartridges. Synple Chem.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Biocatalytic amide bond form
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
Application Note: A Robust and Scalable Synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
Abstract (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, inc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including kinase inhibitors like Encorafenib.[1][2] Its stereospecific structure and orthogonally protected amino groups make it an invaluable component for constructing complex molecular architectures.[3][4] This application note provides a detailed, field-proven protocol for the multi-hundred-gram to kilogram-scale synthesis of this compound. The process is designed for high regioselectivity, yield, and purity, addressing common scale-up challenges such as temperature control, byproduct formation, and final product isolation. We emphasize the underlying chemical principles and provide actionable insights for process optimization, safety, and quality control, ensuring a reliable and reproducible manufacturing process suitable for drug development professionals.
Introduction and Strategic Overview
The synthesis of chiral amines with differential protection is a cornerstone of asymmetric synthesis. The target molecule, (S)-tert-butyl (1-aminopropan-2-yl)carbamate, features a primary and a secondary amine. The strategic challenge lies in selectively protecting the less sterically hindered primary amine of the (S)-1,2-diaminopropane precursor, leaving the chiral secondary amine available for subsequent transformations.
The tert-butyloxycarbonyl (Boc) group is the protector of choice for this application due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[5] The most common and scalable method for its introduction involves reacting the diamine with di-tert-butyl dicarbonate (Boc₂O).[5] The final conversion to the hydrochloride salt enhances the compound's stability, improves its handling characteristics as a crystalline solid, and simplifies purification.[1]
This guide details a process optimized for scale, focusing on a regioselective monoprotection followed by salt formation.
Diagram 1: Overall synthetic pathway for the target molecule.
Causality of Experimental Design: A Senior Scientist's Perspective
A successful scale-up is not merely an enlargement of a lab-scale procedure; it requires a deep understanding of the process parameters and their interplay.
Regioselectivity—The Core Principle : The synthesis hinges on the differential reactivity of the two amino groups in (S)-1,2-diaminopropane. The terminal primary amine (-CH₂NH₂) is sterically more accessible and more nucleophilic than the internal, chiral secondary amine (-CH(CH₃)NH₂). When one equivalent of the bulky electrophile, Boc₂O, is introduced slowly at a controlled temperature, it reacts preferentially at the primary amine. This kinetic control is crucial to minimize the formation of the undesired di-Boc byproduct.
Solvent Selection : Dichloromethane (DCM) is an excellent choice for this reaction. It provides good solubility for both the diamine starting material and the Boc₂O reagent, is relatively inert, and its low boiling point simplifies removal during work-up. Anhydrous tetrahydrofuran (THF) is a viable alternative.[6] Using anhydrous solvents is critical to prevent the hydrolysis of Boc₂O, which would reduce yield and complicate purification.[7]
Temperature Control : The reaction between amines and Boc₂O is exothermic. On a large scale, this heat generation can lead to a runaway reaction and an increase in the formation of the di-protected byproduct.[7] Therefore, initiating the reaction at a reduced temperature (0-5 °C) and allowing it to warm slowly to room temperature provides optimal control over the reaction rate and selectivity.
Work-up and Purification Strategy : The initial work-up is a standard aqueous extraction to remove water-soluble impurities and unreacted starting materials. The key purification step is the formation of the hydrochloride salt. Converting the oily or low-melting free-base intermediate into a salt triggers crystallization, which is a highly effective method for purification on a large scale.[7][8] This avoids the need for column chromatography, which is impractical and costly at an industrial scale. Ethyl acetate is a preferred solvent for the salt formation as it provides good solubility for the free base but poor solubility for the resulting hydrochloride salt, leading to high product recovery.[1]
Detailed Scale-Up Protocol (1 kg Scale)
This protocol describes the synthesis of approximately 1 kg of the final product. All operations should be performed in a well-ventilated fume hood or an appropriate process bay.
Diagram 2: Step-by-step experimental workflow for scale-up synthesis.
Step-by-Step Procedure
Reactor Setup and Charging:
Set up the 20 L jacketed reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a 10 L addition funnel. Ensure the system is dry and inerted with nitrogen.
Charge the reactor with (S)-1,2-diaminopropane (741 g, 10.0 mol, 1.0 equiv.) and anhydrous dichloromethane (7.5 L).
Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
Boc Protection Reaction:
In a separate vessel, dissolve di-tert-butyl dicarbonate (2.18 kg, 10.0 mol, 1.0 equiv.) in anhydrous dichloromethane (2.5 L). Transfer this solution to the 10 L addition funnel.
Add the Boc₂O solution dropwise to the stirred diamine solution over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
In-Process Control (IPC):
Take a small aliquot from the reaction mixture. Analyze by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or HPLC to confirm the consumption of the starting material.
Work-up and Isolation of the Free Base:
Once the reaction is complete, cool the mixture to 10-15 °C.
Carefully quench the reaction by adding deionized water (5 L).
Stir for 15 minutes, then stop stirring and allow the layers to separate.
Drain the lower organic layer. Extract the aqueous layer with DCM (1 x 1 L).
Combine all organic layers and wash with brine (2.5 L) to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (approx. 500 g), stir for 30 minutes, and then filter.
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude (S)-tert-butyl (1-aminopropan-2-yl)carbamate as a viscous oil or semi-solid.
Hydrochloride Salt Formation and Purification:
Transfer the crude intermediate to the clean 20 L reactor and dissolve it in ethyl acetate (7.5 L).
Cool the solution to 0-5 °C with stirring.
Slowly add a 5-6 M solution of HCl in isopropanol. Monitor the pH of the slurry using wet pH paper; continue addition until the pH is stable between 1 and 2.
A thick white precipitate will form. Continue stirring the slurry at 0-5 °C for 2-4 hours to ensure complete crystallization.
Collect the solid product by filtration.
Wash the filter cake with cold (0-5 °C) ethyl acetate (2 x 1 L) to remove residual impurities.
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Results and Quality Control
Parameter
Specification / Expected Value
Analytical Method
Yield
1.58 - 1.79 kg (75 - 85%)
Gravimetric
Appearance
White to off-white crystalline solid
Visual
Purity
≥ 98.5%
HPLC
Identity
Conforms to reference spectrum
¹H NMR, ¹³C NMR, MS
Chiral Purity
≥ 99.0% e.e.
Chiral HPLC
Melting Point
Approx. 165-170 °C
Melting Point App.
Residual Solvents
EtOAc, IPA, DCM within ICH limits
GC-HS
Troubleshooting and Optimization
Problem Observed
Possible Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction. 2. Hydrolysis of Boc₂O. 3. Product loss during work-up.
1. Extend reaction time; confirm with IPC. 2. Ensure use of anhydrous solvent and inert atmosphere.[7] 3. Ensure pH is strongly basic (>12) during free-base extraction.
High Di-Boc Byproduct
1. Poor temperature control (exotherm). 2. Addition of Boc₂O was too fast. 3. >1.0 equivalent of Boc₂O used.
1. Improve reactor cooling; slow down addition rate. 2. Increase addition time to 3-4 hours. 3. Accurately charge reagents; consider using 0.98 equiv. of Boc₂O.
Oily Product / Fails to Crystallize
1. Insufficient HCl added. 2. High level of impurities inhibiting crystallization. 3. Water present in the EtOAc.
1. Check pH and add more HCl solution if necessary. 2. Attempt a re-slurry in hot isopropanol or recrystallize. 3. Use dry EtOAc for the salt formation step.
Poor Filterability
Very fine crystals formed due to rapid precipitation ("crashing out").
Add HCl solution more slowly at 0-5 °C to allow for larger crystal growth. Increase the post-addition stirring time.
Safety and Handling
All personnel must be trained on the hazards of the chemicals involved and use appropriate Personal Protective Equipment (PPE).
Chemical Hazards :
(S)-1,2-Diaminopropane : Corrosive, flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.
Di-tert-butyl dicarbonate (Boc₂O) : Flammable solid. Lachrymator. Handle in a well-ventilated area.
Hydrochloric Acid : Highly corrosive. Causes severe burns. Reacts exothermically with bases.
Personal Protective Equipment (PPE) :
Wear a chemical-resistant lab coat, nitrile or neoprene gloves, and splash-proof safety goggles at all times.
When handling large quantities, a face shield and appropriate respiratory protection are recommended.
Process Safety :
Exotherm Control : The addition of Boc₂O is exothermic. Strict adherence to the addition rate and temperature monitoring is critical to prevent a runaway reaction. Ensure a cooling bath or chiller is available as a contingency.[7]
Pressure : The reaction generates CO₂ gas as a byproduct. Ensure the reactor is not sealed and is properly vented to avoid pressure buildup.
Handling HCl : The addition of concentrated HCl is highly exothermic and corrosive. Add slowly and ensure adequate cooling and ventilation.
References
CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride - Technical Disclosure Commons. [Link]
Application Notes and Protocols for the Analytical Characterization of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride
Introduction (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereospecific nature and functional groups—a primary amine an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereospecific nature and functional groups—a primary amine and a Boc-protected secondary amine—make it a valuable intermediate in the synthesis of complex molecular entities. The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stereochemical integrity, which are critical quality attributes that can impact the safety and efficacy of the final drug product.
This comprehensive guide provides detailed analytical methods and protocols for the robust characterization of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is fundamental to the development of robust analytical methods.
Primary amine, Boc-protected secondary amine, Hydrochloride salt
Chemical Structure
Overall Analytical Workflow
A systematic approach to the analytical characterization of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is essential for ensuring its quality. The following workflow outlines the key analytical techniques and their roles in a comprehensive quality control strategy.
Caption: A comprehensive analytical workflow for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of small organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to the presence of the amine functional groups, (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is amenable to analysis by RP-HPLC. The choice of a suitable column and mobile phase is critical to achieve optimal resolution from potential impurities.
Protocol 1: HPLC Method for Purity Determination and Impurity Profiling
This method is designed to separate the main component from potential process-related impurities and degradation products.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation of polar and nonpolar compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC.
Gradient
5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 210 nm or CAD
The carbamate group has some UV absorbance at low wavelengths. CAD is a universal detector for non-volatile analytes and is suitable if impurities lack a chromophore.
Injection Volume
10 µL
Sample Preparation
Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.
System Suitability:
Tailing Factor: ≤ 2.0 for the main peak.
Theoretical Plates: ≥ 2000 for the main peak.
Relative Standard Deviation (RSD) of six replicate injections: ≤ 2.0% for peak area.
Data Analysis:
Peak areas are used to determine the percentage of impurities. The area percent method is commonly employed, assuming a similar response factor for all components. For more accurate quantification, relative response factors should be determined for known impurities.
Chiral HPLC for Enantiomeric Purity
Principle: The determination of enantiomeric purity is critical for chiral molecules in pharmaceutical applications. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, a polysaccharide-based CSP is a suitable starting point for method development.[5]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the (S)-enantiomer from its corresponding (R)-enantiomer.
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
Chiral stationary phase (e.g., Amylose or Cellulose based), 250 mm x 4.6 mm, 5 µm
These phases are known for their broad applicability in separating enantiomers.
Mobile Phase
Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
A non-polar mobile phase is typically used with polysaccharide-based CSPs. Diethylamine is added to improve the peak shape of the basic analyte.
Flow Rate
0.8 mL/min
Column Temperature
25 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Sample Preparation
Dissolve 1 mg/mL of the sample in the mobile phase.
System Suitability:
Resolution: ≥ 1.5 between the (S) and (R) enantiomer peaks.
Tailing Factor: ≤ 2.0 for both enantiomer peaks.
Data Analysis:
The percentage of the undesired (R)-enantiomer is calculated based on the peak areas of both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Protocol 3: NMR Analysis
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the labile protons (NH and NH₂) may exchange with deuterium in D₂O.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~8.0-8.5
broad singlet
3H
-NH₃⁺
~6.5-7.0
doublet
1H
-NH-Boc
~3.5-4.0
multiplet
1H
-CH(NHBoc)-
~2.8-3.2
multiplet
2H
-CH₂-NH₃⁺
~1.3-1.5
singlet
9H
-C(CH₃)₃
~1.0-1.2
doublet
3H
-CH-CH₃
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
Chemical Shift (ppm)
Assignment
~155-157
C=O (carbamate)
~78-80
-C(CH₃)₃
~48-52
-CH(NHBoc)-
~40-45
-CH₂-NH₃⁺
~28-30
-C(CH₃)₃
~18-22
-CH-CH₃
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like the analyte.
Protocol 4: Mass Spectrometry Analysis
Instrumentation:
Mass spectrometer with an ESI source (e.g., single quadrupole, triple quadrupole, or time-of-flight).
Analysis Conditions:
Ionization Mode: Positive ESI
Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described in Protocol 1.
Expected Ion: The protonated molecule [M+H]⁺ is expected. For (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (free base), the expected m/z would be approximately 175.15.
Data Interpretation:
The presence of a peak corresponding to the calculated exact mass of the protonated molecule confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Method Validation
All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results to the true value.[6]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[6]
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. The application of these orthogonal techniques—HPLC for purity and chirality, NMR for structural confirmation, and MS for molecular weight verification—ensures a thorough assessment of the compound's quality attributes. Adherence to these protocols and proper method validation will provide the necessary scientific rigor for researchers, scientists, and drug development professionals working with this important chiral building block.
References
ResearchGate. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]
American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]
Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Enantiomeric and Chemical Purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
Abstract This application note presents a detailed guide for the determination of chemical and enantiomeric purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral building block in pharmaceutical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed guide for the determination of chemical and enantiomeric purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral building block in pharmaceutical synthesis. The stereochemical integrity of such intermediates is a critical quality attribute, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) often depend on a specific enantiomer.[1] This document provides a robust High-Performance Liquid Chromatography (HPLC) method, developed based on established principles for the separation of chiral primary amines and N-Boc protected compounds. We detail the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and detection parameters. Furthermore, a comprehensive protocol for sample preparation, system suitability, and data analysis is provided to ensure method robustness and accuracy.
Introduction: The Criticality of Chiral Purity
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a derivative of 1,2-diaminopropane, the simplest chiral diamine.[2] The presence of a stereogenic center necessitates stringent control over its enantiomeric purity. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in multi-step syntheses to selectively mask one of the amine functionalities, allowing for regioselective reactions.[3] The undesired (R)-enantiomer, if present, can lead to the formation of diastereomeric impurities in subsequent synthetic steps, potentially impacting the efficacy and safety of the final drug product.
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the preeminent technique for the direct separation and quantification of enantiomers.[4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including N-protected amino acids and amines.[1][5] This application note describes a normal-phase HPLC method designed to provide a baseline separation of the (S)- and (R)-enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate, as well as to separate potential process-related impurities.
Principles of Chiral Separation
The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The interaction mechanisms are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
For the target analyte, the presence of a primary amine, a secondary carbamate, and a chiral center suggests that a polysaccharide-based CSP, such as one derived from amylose or cellulose, would be effective. These CSPs possess chiral grooves and cavities lined with carbamate groups that can engage in multiple simultaneous interactions with the analyte.[1] The selection of a normal-phase mobile system (e.g., alkane/alcohol) is often preferred for these CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[7] Due to the basic nature of the primary amine, the addition of a basic modifier to the mobile phase is often necessary to prevent peak tailing and improve resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[8][9]
Caption: Chiral recognition mechanism on a polysaccharide-based CSP.
Proposed HPLC Method and Protocol
This protocol is a robust starting point for the analysis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate purity. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chiral Column: A polysaccharide-based column is recommended. For example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm. The selection should be based on initial screening for the best selectivity and resolution.[10]
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Analyte Standards: High-purity reference standards of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate and, if available, the (R)-enantiomer for peak identification. A racemic mixture is highly useful for method development.
Chromatographic Conditions
The following conditions are proposed as a starting point, drawing from established methods for similar chiral primary amines and Boc-protected compounds.[9][11]
Parameter
Recommended Condition
Rationale
Column
Chiralpak® IA (250 mm x 4.6 mm, 5 µm)
Amylose-based CSPs are known to be effective for a wide range of chiral compounds, including those with carbamate functionalities.[5]
Normal-phase elution enhances hydrogen bonding for chiral recognition. DEA is added to improve peak shape for the basic amine.[8][9]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
25 °C
Temperature can affect selectivity; starting at ambient temperature is standard. Lower temperatures often improve resolution.
Detection
UV at 210 nm
The carbamate group provides UV absorbance at low wavelengths.
Injection Volume
10 µL
Can be adjusted based on sample concentration and detector sensitivity.
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Step-by-Step Protocol
Mobile Phase Preparation:
Carefully measure the required volumes of n-Hexane, IPA, and DEA.
For 1 L of mobile phase: 800 mL n-Hexane, 200 mL IPA, and 1 mL DEA.
Mix thoroughly and degas using an appropriate method (e.g., sonication or vacuum filtration).
Standard Preparation:
Stock Standard (S-enantiomer): Accurately weigh about 25 mg of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate reference standard and dissolve in 25 mL of IPA to obtain a concentration of approximately 1.0 mg/mL.
Working Standard: Dilute the stock standard with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Racemic Standard (for method development/peak identification): If available, prepare a solution of the racemic mixture at approximately 0.1 mg/mL in the mobile phase.
Sample Preparation:
Accurately weigh about 10 mg of the sample to be tested.
Dissolve in 100 mL of the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
System Equilibration:
Install the chiral column and purge the HPLC system with the mobile phase.
Equilibrate the column by running the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
System Suitability Test (SST):
Inject the working standard or racemic standard solution six times.
The system is deemed suitable for analysis if it meets the pre-defined criteria.
SST Parameter
Acceptance Criteria
Purpose
Resolution (Rs)
≥ 1.5 (between enantiomers)
Ensures baseline separation of the (S) and (R) peaks.
Tailing Factor (T)
≤ 2.0 (for the S-peak)
Confirms good peak shape, which is essential for accurate integration.
%RSD of Peak Area
≤ 2.0% (for n=6 injections)
Demonstrates the precision and reproducibility of the system.
Analysis Sequence:
Inject a blank (mobile phase) to ensure no carryover.
Perform the SST.
Inject the sample solutions in duplicate.
Inject a working standard periodically (e.g., every 10 sample injections) to monitor system performance.
Data Analysis and Interpretation
Identification of Impurities
Potential impurities in (S)-tert-Butyl (1-aminopropan-2-yl)carbamate may include:
(R)-enantiomer: The primary chiral impurity.
1,2-Diaminopropane: The unreacted starting material.
Di-Boc protected 1,2-diaminopropane: A potential byproduct of the protection reaction.
Other process-related impurities: Dependent on the specific synthetic route.
The retention times of these impurities should be determined by injecting standards, if available. Unidentified peaks should be reported as "unknown impurities."
Calculation of Purity
The purity of the sample is determined by area normalization.
Enantiomeric Purity (Enantiomeric Excess, ee):
Calculated based on the peak areas of the two enantiomers.
The HPLC method detailed in this application note provides a reliable and robust framework for assessing the chemical and enantiomeric purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers excellent selectivity for the enantiomers. By adhering to the outlined protocol for sample preparation, system suitability, and data analysis, researchers and quality control analysts can confidently determine the purity of this critical pharmaceutical intermediate, ensuring it meets the stringent quality requirements for drug development and manufacturing.
References
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
ResearchGate. (2019). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]
MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved from [Link]
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
National Center for Biotechnology Information. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
Daicel Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam. Retrieved from [Link]
Oxford Academic. (2019). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Retrieved from [Link]
ResearchGate. (2018). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
De Gruyter. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]
VTechWorks. (2000). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
Technical Support Center: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Welcome to the technical support guide for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This document is intended for researchers, scientists, and drug development professionals to ensure the optimal stora...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. This document is intended for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile building block in your synthetic endeavors. Adherence to these guidelines is critical for maintaining the compound's integrity and achieving reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride?
To ensure the long-term stability of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, it is recommended to store the compound under the conditions summarized in the table below.[1][2][3][4]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes potential degradation over time.
Atmosphere
Under an inert atmosphere (e.g., Argon or Nitrogen)
Protects against degradation from atmospheric components.[1][3]
Q2: Is (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride sensitive to moisture?
Yes, exposure to moisture should be avoided.[5] As a hydrochloride salt, the compound is hygroscopic and can absorb atmospheric water. This can lead to hydrolysis of the carbamate group or affect the compound's physical properties, potentially impacting reaction stoichiometry and outcomes.
Q3: What are the primary chemical incompatibilities of this compound?
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with strong acids can lead to the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group, exposing the free amine and potentially initiating unintended side reactions.
Q4: What are the signs of potential degradation of the compound?
Visual signs of degradation can include a change in color or clumping of the solid material, which may indicate moisture absorption. From an experimental standpoint, inconsistent reaction yields, the appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, NMR), or a decrease in purity over time can all be indicators of compound degradation.
Troubleshooting Guide
This section addresses common issues that may arise during the use of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride in your experiments.
Problem 1: Inconsistent or Low Reaction Yields
Possible Cause 1: Compound Degradation due to Improper Storage
If the compound has been stored improperly (e.g., at room temperature, not under an inert atmosphere, or in a loosely capped vial), it may have degraded.
Solution:
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ 1).
Purity Analysis: Re-analyze the purity of your starting material using a suitable analytical technique such as NMR or LC-MS.
Use a Fresh Batch: If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound for your reaction.
Possible Cause 2: Premature Deprotection of the Boc Group
The Boc protecting group is sensitive to acidic conditions. If your reaction medium is acidic, or if acidic impurities are present, you may be experiencing premature deprotection.
Solution:
pH Control: Ensure your reaction conditions are not acidic, unless the protocol specifically calls for it.
Solvent Purity: Use high-purity, anhydrous solvents to avoid acidic impurities.
Reagent Check: Verify that other reagents in your reaction mixture are not contributing to an acidic environment.
Problem 2: Appearance of Unexpected Byproducts
Possible Cause: Contamination or Side Reactions
The appearance of unexpected byproducts can be due to contamination of the starting material or side reactions occurring under your experimental conditions.
Solution:
Inert Atmosphere Handling: When weighing and dispensing the compound, do so under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to air and moisture.[1][3]
Review Reaction Scheme: Carefully review your reaction scheme for potential side reactions. The free primary amine, if partially deprotected, can engage in various side reactions.
Purification of Starting Material: If you suspect your starting material is contaminated, consider purifying a small amount by a suitable method before use in your reaction.
Experimental Workflow Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues encountered when using (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride.
Caption: Troubleshooting workflow for experimental issues.
References
CymitQuimica. (2024, December 19). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Technical Support Center: Synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
Welcome to the technical support center for the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common iss...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable chiral building block. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the integrity and purity of your synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, which is typically prepared by the Boc-protection of (S)-2-amino-1-propanol (L-alaninol).
Question 1: I see an unexpected, less polar spot on my TLC plate after the Boc-protection reaction. What could it be?
Answer:
This is a very common observation. The less polar spot is most likely the di-Boc protected byproduct, (S)-tert-Butyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)carbamate .
Causality:
The starting material, (S)-2-amino-1-propanol, has two nucleophilic sites: the primary amine (-NH2) and the primary alcohol (-OH). However, the amine is significantly more nucleophilic and will react preferentially with di-tert-butyl dicarbonate (Boc₂O). The issue of over-reaction arises from the product of the first Boc protection, the desired mono-Boc protected product. While the carbamate nitrogen is now significantly less nucleophilic, the remaining primary amine of another molecule of starting material can be deprotonated by the base used in the reaction, leading to a second Boc protection on the same molecule. The challenge in selective mono-protection of diamines is a well-documented issue in organic synthesis.[1][2]
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃) (1.5 eq.).
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture over 1-2 hours using a dropping funnel.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Parameter
Condition to Minimize Di-Boc Impurity
Rationale
Boc₂O Stoichiometry
1.0 - 1.1 equivalents
Minimizes excess reagent available for a second reaction.
Addition of Boc₂O
Slow, dropwise at 0°C
Maintains a low concentration of Boc₂O, favoring reaction with the more abundant starting material.
Base
Weaker, non-nucleophilic (e.g., NaHCO₃)
Stronger bases can deprotonate the carbamate product, increasing its nucleophilicity.
Question 2: My final product shows a peak corresponding to the wrong enantiomer in the chiral HPLC analysis. What is the source of this impurity?
Answer:
The presence of the (R)-enantiomer, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is almost certainly due to the presence of (R)-2-amino-1-propanol in your starting material, L-alaninol.
Causality:
The Boc protection reaction does not affect the stereocenter at the second carbon of the propane chain. Therefore, the enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting L-alaninol. Commercially available L-alaninol may contain small amounts of the (R)-enantiomer.[3][4]
Troubleshooting and Prevention:
Source High-Purity Starting Material: Procure L-alaninol with the highest possible enantiomeric purity from a reputable supplier. Request a certificate of analysis that includes enantiomeric purity data.
Analyze Starting Material: Before starting the synthesis, verify the enantiomeric purity of your L-alaninol using a suitable chiral analytical method, such as chiral GC or by derivatizing with a chiral agent followed by HPLC analysis.
Recrystallization of Starting Material: If the enantiomeric purity of the starting material is not satisfactory, consider recrystallization of the L-alaninol or one of its salts to enrich the desired (S)-enantiomer.
Experimental Protocol: Chiral HPLC Analysis
A typical chiral HPLC method for the analysis of Boc-protected chiral amines involves a chiral stationary phase.
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine (DEA) may be added to improve peak shape.
Detection: UV detection at a low wavelength (e.g., 210 nm).
Flow Rate: Typically 0.5 - 1.0 mL/min.
Note: The exact conditions will need to be optimized for your specific column and HPLC system.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate?
A1: The most common impurities are:
(S)-tert-Butyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)carbamate (Di-Boc impurity): Arises from over-reaction of the starting material with Boc₂O.
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate (Enantiomeric impurity): Stems from the presence of the (R)-enantiomer in the L-alaninol starting material.
Unreacted (S)-2-amino-1-propanol: Results from an incomplete reaction.
Urea byproducts: Can form if there is significant water contamination in the reaction, leading to the hydrolysis of Boc₂O and subsequent side reactions.[5]
Q2: Can oxazolidinone be formed as a byproduct?
A2: The intramolecular cyclization of N-Boc protected amino alcohols can lead to the formation of oxazolidinones. However, for 1,2-amino alcohols like L-alaninol, this side reaction is generally not favored under standard Boc protection conditions, especially when using a mild base and aprotic solvents. Some studies have shown that the use of certain catalysts or reaction conditions can promote oxazolidinone formation.[5] To avoid this, it is recommended to use the standard protocol with a mild base like NaHCO₃ in a solvent like DCM or THF at a controlled temperature.
Potential reaction pathways in Boc protection of L-alaninol.
Q3: How can I effectively remove the di-Boc impurity?
A3:
Flash Column Chromatography: This is the most effective method for separating the mono-Boc product from the less polar di-Boc impurity. A silica gel column with a gradient elution of ethyl acetate in hexanes typically provides good separation.
Acid-Base Extraction: A less efficient but simpler method involves exploiting the basicity of the remaining free amine in the desired product.
Dissolve the crude product in an organic solvent like ethyl acetate.
Extract with a dilute aqueous acid (e.g., 1 M HCl). The mono-Boc product will be protonated and move to the aqueous layer, while the di-Boc impurity remains in the organic layer.
Separate the aqueous layer and basify it with a base like NaOH to a pH > 10.
Extract the aqueous layer again with an organic solvent to recover the purified mono-Boc product.
Caution: The Boc group is acid-labile, so prolonged exposure to strong acids should be avoided.[6]
Q4: What analytical techniques are recommended for quality control?
A4: A combination of techniques is recommended for comprehensive quality control:
Analytical Technique
Purpose
¹H and ¹³C NMR
Structural confirmation and identification of major impurities.
Mass Spectrometry (MS)
Molecular weight confirmation and identification of byproducts.
HPLC with UV or ELSD
Purity assessment and quantification of non-volatile impurities.
Chiral HPLC
Determination of enantiomeric purity.
GC-MS
Detection of volatile impurities and residual solvents.[1]
Mendoza-figueroa, F. A., Ramírez-rodríguez, A., & Chávez-gutiérrez, B. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 59(3), 209–214. [Link]
Technical Support Center: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. This resource is designed to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address challenges related to the stereochemical integrity of this chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your research and development.
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Maintaining its enantiomeric purity is critical for the desired biological activity and to avoid potential adverse effects from the unwanted enantiomer.[2] This guide will address common issues of racemization and provide strategies to preserve the stereochemical integrity of your compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My enantiomeric excess (ee) of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is decreasing after the Boc-deprotection step. What are the likely causes and how can I prevent this?
Answer:
A decrease in enantiomeric excess during Boc-deprotection is a common issue and can often be attributed to the reaction conditions, particularly the choice of acid and temperature. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and its removal is typically achieved under acidic conditions.[3][4] However, harsh acidic conditions or elevated temperatures can promote racemization.
Causality:
The likely mechanism for racemization involves the transient formation of a carbocation or a related achiral intermediate at the stereocenter upon protonation and cleavage of the Boc group.[2][5] This allows for the non-stereospecific re-addition of a proton, leading to a mixture of both (S) and (R) enantiomers.
Mitigation Strategies:
Choice of Acid: While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for Boc deprotection, they can also be harsh enough to cause racemization.[3] Consider using milder acidic conditions. A summary of common deprotection reagents and their potential impact on enantiomeric excess is provided in the table below.
Temperature Control: Perform the deprotection at the lowest effective temperature. Many Boc deprotections can proceed efficiently at room temperature or even 0 °C.[3][6] High temperatures can accelerate racemization.[7]
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the deprotected amine to acidic conditions.
Experimental Protocol: Mild Boc-Deprotection
Dissolve the (S)-tert-Butyl (1-aminopropan-2-yl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 4M HCl in dioxane or a milder acid like 10% aqueous phosphoric acid.
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete, carefully quench the acid with a base such as sodium bicarbonate solution.
Extract the product into an organic solvent and proceed with standard workup and purification.
Data Presentation: Impact of Deprotection Conditions on Enantiomeric Excess
Deprotection Reagent
Temperature (°C)
Typical Reaction Time
Potential for Racemization
Trifluoroacetic Acid (TFA)
Room Temperature
1-2 hours
High
4M HCl in Dioxane
0 - Room Temperature
1-4 hours
Moderate
10% Aqueous Phosphoric Acid
Room Temperature
4-8 hours
Low
Trimethylsilyl Iodide (TMSI)
Room Temperature
12-24 hours
Low (for acid-labile compounds)
This table provides general guidance. Optimal conditions should be determined experimentally for each specific substrate.
Question 2: I suspect my sample of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate has racemized during storage. How can I confirm this and what are the best storage practices?
Answer:
Racemization during storage can occur, especially if the compound is not stored under optimal conditions. To confirm racemization, you will need to determine the enantiomeric excess of your sample.
Confirmation of Racemization:
The most common methods for determining enantiomeric excess are:
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used technique.[8][9] You will need a suitable chiral stationary phase column.
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: This technique can be used to differentiate between enantiomers by forming diastereomeric complexes that have distinct NMR signals.[11][12]
Best Storage Practices:
To minimize the risk of racemization during storage, follow these guidelines:
Temperature: Store the compound at low temperatures, typically 2-8°C.[13][14]
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and carbon dioxide.
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.
Experimental Protocol: Chiral HPLC Analysis
Prepare a standard solution of your (S)-tert-Butyl (1-aminopropan-2-yl)carbamate sample in a suitable mobile phase solvent.
Inject the sample onto a chiral HPLC column (e.g., a column with a cellulose or amylose-based chiral stationary phase).
Elute the sample with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
Monitor the elution profile with a UV detector.
The two enantiomers will have different retention times, allowing you to calculate the enantiomeric excess based on the peak areas.
Visualization: Troubleshooting Workflow for Suspected Racemization
Caption: Decision workflow for addressing suspected racemization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization for chiral amines like (S)-tert-Butyl (1-aminopropan-2-yl)carbamate?
A1: Racemization of chiral amines typically proceeds through an intermediate that is achiral or can easily interconvert between enantiomeric forms.[2] In the case of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, racemization is most likely to occur under conditions that facilitate the formation of a planar carbocation or an enamine-like intermediate at the chiral center.[5] This can be promoted by strong acids, high temperatures, or certain catalysts.
Q2: Can I improve the enantiomeric excess of a partially racemized sample?
A2: Yes, it is often possible to improve the enantiomeric excess of a partially racemized sample through techniques such as:
Recrystallization: If the racemic mixture forms a conglomerate, it may be possible to selectively crystallize one enantiomer.[15][16]
Diastereomeric Salt Formation: Reacting the amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Chiral Chromatography: Preparative chiral HPLC or other chromatographic methods can be used to separate the enantiomers.
Q3: Are there any specific solvents that are known to promote or inhibit racemization of this compound?
A3: While specific studies on this exact compound are limited, general principles suggest that polar protic solvents, especially under acidic or basic conditions, could potentially facilitate racemization by stabilizing charged intermediates. Non-polar, aprotic solvents are generally preferred for reactions and storage to minimize this risk. Thermal deprotection studies have shown that polar protic solvents can increase the rate of deprotection, which could also influence racemization.[17]
Q4: How does the Boc protecting group influence the stability of the chiral center?
A4: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can influence the acidity of the N-H proton. However, its primary role is to protect the amine from unwanted reactions. The stability of the chiral center is generally high when the Boc group is intact and the compound is handled under neutral or mildly basic conditions. The risk of racemization significantly increases during the acidic deprotection step.[4]
Visualization: Mechanism of Acid-Catalyzed Racemization during Boc Deprotection
A Senior Application Scientist's Comparative Guide to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate and Other Boc-Protected Diamines
Introduction: The Strategic Value of Mono-Protected Diamines in Synthesis In the intricate landscape of pharmaceutical and materials science, diamines are fundamental architectural units. Their bifunctional nature allows...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Mono-Protected Diamines in Synthesis
In the intricate landscape of pharmaceutical and materials science, diamines are fundamental architectural units. Their bifunctional nature allows them to act as linkers, scaffolds, and key components in the synthesis of complex molecules, from life-saving drugs to advanced polymers. However, harnessing their full potential requires precise control over their reactivity. The selective functionalization of one amino group while the other remains masked is a persistent challenge for synthetic chemists.[1] This is where mono-protected diamines, particularly those bearing the tert-butyloxycarbonyl (Boc) group, become invaluable assets.
The Boc group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability to a wide range of nucleophiles and bases and its clean, acid-labile deprotection.[2][3] The challenge, especially with symmetric diamines, lies in achieving selective mono-protection, as the reaction often yields a mixture of unprotected, mono-protected, and di-protected products that necessitate tedious chromatographic separation.[4]
This guide provides a comparative analysis centered on (S)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral building block of significant interest. We will dissect its unique structural attributes and compare its performance and utility against other common acyclic and cyclic Boc-protected diamines. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their synthetic campaigns.
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is more than just a simple diamine; it is a stereochemically defined building block that introduces chirality at a key position. This is of paramount importance in drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles.
Chiral center at C2, Primary amine (less hindered), Secondary amine (protected as carbamate)
The core value of this molecule lies in the differentiation between its two nitrogen atoms. The primary amine is sterically accessible and nucleophilic, ready for subsequent reactions, while the secondary amine is effectively deactivated by the bulky Boc group. This inherent orthogonality is the cornerstone of its synthetic utility.
Comparative Analysis: Performance Against Alternative Boc-Protected Diamines
The choice of a Boc-protected diamine is dictated by the specific architectural requirements of the target molecule, including chain length, rigidity, and stereochemistry. Let's compare our focus molecule with three other widely used alternatives.
Asymmetry & Chirality: The primary advantage of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is its inherent chirality. For a synthetic route targeting a single enantiomer, incorporating a chiral building block early on is often more efficient than performing a chiral separation or an asymmetric reaction later. The other acyclic alternatives are achiral and will not introduce stereocontrol. The Boc-protected diaminocyclohexane offers rigidity and chirality, but its conformational constraints make it suitable for different applications, such as rigid peptide mimetics.
Chain Length & Flexibility: The choice between an ethyl and propyl linker in tert-Butyl (2-aminoethyl)carbamate and tert-Butyl (3-aminopropyl)carbamate directly impacts the spacing and flexibility of the final molecule. This is a critical design element in areas like protease inhibitor design or when optimizing the linker length for PROTACs.
Mono-protection Strategy: For symmetric diamines like ethylenediamine, achieving high yields of the mono-Boc product is challenging.[4] A common and effective strategy involves the in situ generation of the diamine monohydrochloride salt.[1][6] By adding one equivalent of an acid source (like HCl or using a reagent like Me₃SiCl), one amine is protonated and effectively "protected" as a non-nucleophilic ammonium salt, directing the Boc₂O to react with the remaining free amine.[1][7] This significantly improves the yield of the desired mono-protected product over simply controlling stoichiometry.[7][8]
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are presented with detailed steps and rationale to ensure self-validation and successful execution.
Protocol 1: Selective Mono-Boc Protection of a Symmetric Diamine (e.g., 1,2-Diaminocyclohexane)
This protocol utilizes the monoprotonation strategy to achieve high selectivity for the mono-protected product.[1]
Methodology:
Dissolution: Dissolve the diamine (1.0 eq) in anhydrous methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermicity of the subsequent acid addition.
Monoprotonation: Slowly add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ. This protonates one of the two amino groups, rendering it unreactive towards electrophilic attack. A white precipitate of the mono-hydrochloride salt may form.
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol. Rationale: The Boc₂O will now selectively react with the remaining free, nucleophilic amino group.
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting mono-salt is consumed.
Work-up:
a. Dilute the reaction mixture with water.
b. Perform an acidic wash (e.g., with diethyl ether) to remove any unreacted Boc₂O and other non-basic impurities.
c. Basify the aqueous layer to a pH >12 with 2N NaOH. Rationale: This deprotonates the ammonium salt of the product, making it soluble in organic solvents.
d. Extract the product into an organic solvent like dichloromethane (3 x volumes).
e. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc-protected diamine.
Experimental Workflow Diagram:
Caption: Workflow for selective mono-Boc protection of a diamine.
Protocol 2: Boc Group Deprotection
This is a standard, high-yielding protocol for cleaving the Boc protecting group under acidic conditions.[9]
Methodology:
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M).
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature. Rationale: TFA is a strong acid that protonates the carbamate. The resulting intermediate readily fragments, releasing the stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine. Note: The reaction evolves CO₂ gas, so ensure the system is not sealed.[9]
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
Work-up:
a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
b. Dissolve the residue in a minimal amount of water.
c. Basify the solution with NaOH or NaHCO₃ to neutralize the TFA salt and liberate the free amine.
d. Extract the free amine into an appropriate organic solvent.
e. Dry the organic layer, filter, and concentrate to yield the deprotected diamine.
Deprotection Mechanism Diagram:
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Conclusion
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate stands out as a premier building block when stereochemical control is a primary concern. Its pre-defined chirality and differentiated amine reactivity offer a streamlined path to complex, enantiomerically pure targets. While simpler, achiral Boc-protected diamines like the ethyl and propyl derivatives serve as excellent flexible linkers, they lack this crucial stereochemical information. For applications requiring conformational rigidity, cyclic analogues provide a valuable, albeit structurally distinct, alternative.
The ultimate selection of a Boc-protected diamine hinges on a careful analysis of the target molecule's structural and stereochemical requirements. By understanding the unique advantages of each building block and employing robust, validated protocols for their protection and deprotection, researchers can navigate their synthetic challenges with greater precision and efficiency.
References
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester (CN114805134A).
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 79, 184. Available at: [Link]
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Available at: [Link]
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). PDF: Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's safe...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's safety and efficacy. (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral intermediate, is no exception. Its enantiomeric purity dictates the stereochemical outcome of subsequent synthetic steps, making robust and reliable analytical methods for its assessment indispensable.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale behind experimental choices, and the comparative performance data necessary for informed method selection in a research and development setting.
The Analytical Landscape: Choosing the Right Tool for the Job
The determination of enantiomeric excess (ee) for a chiral molecule like (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, which contains a primary amine and a carbamate group, presents a unique set of analytical options. The primary challenge lies in discriminating between two molecules that are mirror images of each other. This is achieved by introducing another chiral entity to create diastereomeric interactions, which have different physical and chemical properties. These interactions can occur dynamically on a chromatographic column or statically through derivatization.
The mainstays of modern chiral analysis are chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice among them is dictated by factors such as required sensitivity, sample throughput, availability of instrumentation, and the specific stage of drug development.
Below is a decision-making framework to guide the selection of an appropriate analytical technique.
Caption: Decision framework for selecting a chiral analysis method.
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[1] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common.[2] CSPs create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
Principle of Operation: For a molecule like (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure. The Boc-protecting group and the primary amine are key interaction sites.
Experimental Workflow Diagram:
Caption: Standard workflow for Chiral HPLC analysis.
Detailed Protocol: Chiral HPLC
System Preparation:
HPLC System: An isocratic HPLC system with UV detection.
Chiral Column: Chiralpak® IE or a similar amylose-based CSP.
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The polarity of the mobile phase is a critical parameter; lower polarity often enhances enantioselectivity.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm, as the carbamate moiety has a weak chromophore.
Sample Preparation:
Racemic Standard: Prepare a solution of the racemic (R/S)-tert-Butyl (1-aminopropan-2-yl)carbamate at ~0.5 mg/mL in the mobile phase. This is crucial for system suitability.
Sample Solution: Prepare the (S)-enantiomer sample at the same concentration.
System Suitability Test (SST):
Inject the racemic standard.
Causality: This step is non-negotiable. It validates that the chromatographic system can separate the two enantiomers. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5. This ensures baseline separation, which is essential for accurate quantitation of a minor enantiomeric impurity.[4][5]
Analysis:
Inject the sample solution.
Identify the peaks based on the retention times established with the racemic standard. The major peak will be the (S)-enantiomer, and the minor peak, if present, will be the undesired (R)-enantiomer.
Calculation:
Calculate the enantiomeric purity (% ee) using the peak areas:
% ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations and high-throughput screening.[6][7] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent waste.[8][9]
Principle of Operation: The separation principles are identical to HPLC, relying on a CSP. However, the mobile phase properties of supercritical CO2, modified with a small amount of an organic solvent (like methanol), can lead to different and sometimes superior selectivity compared to HPLC.[8] For amine-containing compounds, basic additives are often required to improve peak shape.
Advantages over HPLC:
Speed: Analysis times are typically 3-5 times shorter than HPLC.[9]
Green Chemistry: Primarily uses CO2, a less toxic and more environmentally benign solvent.[7]
Efficiency: Lower back pressures allow for higher flow rates and the use of smaller particle size columns.[8]
Gas Chromatography (GC)
Chiral GC is a highly sensitive technique but often requires derivatization to make the analyte volatile and thermally stable.[10]
Principle of Operation:
Direct Method: Uses a chiral GC column, often based on cyclodextrin derivatives, which act as the CSP.[11]
Indirect Method: The analyte is first derivatized with a chiral derivatizing agent (CDA) of known high enantiomeric purity (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or Mosher's acid chloride). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties (e.g., boiling points) and can be separated on a standard, non-chiral GC column.[10]
Causality of Derivatization: The primary amine of the analyte is the target for derivatization. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common strategy. This masks the polar amine group, increasing volatility and often improving chromatographic performance. For chiral analysis, using a chiral acylating agent is necessary for the indirect approach.
Detailed Protocol: Indirect Chiral GC
Derivatization:
In a vial, dissolve ~1 mg of the sample in 100 µL of an aprotic solvent (e.g., Dichloromethane).
Add 1.1 equivalents of a chiral derivatizing agent (e.g., (S)-N-(trifluoroacetyl)prolyl chloride) and a non-nucleophilic base (e.g., triethylamine).
Heat the reaction at 60°C for 30 minutes. The reaction creates diastereomeric amides.
GC-MS Analysis:
GC Column: A standard non-chiral column (e.g., DB-5ms).
Injection: Inject 1 µL of the derivatized sample.
Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.
Detection: Mass Spectrometry (MS) provides confirmation of the derivative's identity.
Calculation:
The two diastereomers will have different retention times.
Calculate the enantiomeric excess based on the relative peak areas.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[12] The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers (either through derivatization or by using a chiral solvating agent) which exhibit distinct signals in the NMR spectrum.[13]
Principle of Operation: Using a Chiral Derivatizing Agent (CDA) like Mosher's acid, the primary amine of the analyte forms diastereomeric amides. The protons (or other nuclei like ¹⁹F if a fluorine-containing CDA is used) near the chiral center of the original analyte will now be in different chemical environments for each diastereomer, resulting in separate, quantifiable NMR peaks.[14][15]
Advantages:
Absolute Method: Does not require a reference standard of the opposite enantiomer.
Simple Sample Prep: Often involves a quick reaction in an NMR tube.
Structural Information: Provides full structural confirmation of the analyte.
Disadvantages:
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it difficult to quantify impurities below the 1-2% level.
Peak Overlap: Signal overlap can complicate quantification, especially in complex molecules.[13]
Comparative Performance Data
The table below summarizes the key performance attributes of each technique for the analysis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.
The selection of an optimal method for determining the enantiomeric purity of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a multi-faceted decision guided by the specific analytical requirements.
For routine quality control and release testing where high accuracy and sensitivity are paramount, Chiral HPLC remains the gold standard. Its robustness and the wealth of available polysaccharide-based columns make it a reliable choice.
For high-throughput screening in process development or catalyst screening, Chiral SFC is the superior option due to its incredible speed and reduced environmental impact.[7][8]
When utmost sensitivity is required for detecting trace enantiomeric impurities, Chiral GC with derivatization is an excellent, though more labor-intensive, choice.
Chiral NMR spectroscopy serves as a powerful orthogonal technique. It is invaluable for absolute confirmation and for situations where a chiral reference standard is unavailable, although it lacks the sensitivity for trace-level quantification.
A comprehensive analytical strategy, as mandated by regulatory bodies like the ICH, often involves using two orthogonal methods to validate results, for example, complementing a primary HPLC method with either SFC or NMR analysis.[4][5] This ensures the highest degree of confidence in the stereochemical integrity of this critical chiral building block.
References
Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
AMERICAN ELEMENTS. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
PubMed. (2022, January 18). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
Phenomenex. Chiral HPLC Separations.
PMC - NIH. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
ResearchGate. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
ResearchGate. Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
NIH. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
ResearchGate. (2025, August 7). NMR determination of enantiomeric excess.
AFMPS. Journal of Chromatography A.
ResearchGate. (2025, August 6). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
Restek. A Guide to the Analysis of Chiral Compounds by GC.
FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
A Senior Application Scientist's Guide to LC-MS Analysis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate and its Reaction Products
Introduction: The Analytical Challenge of a Key Chiral Building Block (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, hereafter referred to as (S)-Boc-APD, is a critical chiral intermediate in the synthesis of numerous act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of a Key Chiral Building Block
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate, hereafter referred to as (S)-Boc-APD, is a critical chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical integrity and purity are paramount to the safety and efficacy of the final drug product. However, the comprehensive analysis of (S)-Boc-APD and its reaction matrix is far from trivial. Researchers face a tripartite challenge:
Ensuring Enantiomeric Purity: The primary analytical goal is to confirm the enantiomeric excess (e.e.) by separating the desired (S)-enantiomer from its (R)-counterpart.
Identifying Process Impurities: A robust analysis must also detect and identify process-related impurities, such as unreacted starting materials, over-reacted byproducts, and side-products like ureas.[1]
Navigating Analytical Instability: The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthesis, is notoriously labile under acidic conditions and can be prone to in-source fragmentation during mass spectrometry analysis, complicating data interpretation.[2][3][4]
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies to address these challenges. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, enabling you to develop and validate a robust, self-validating analytical system for this crucial molecule.
Understanding the Target Analyte and Potential Byproducts
A successful analytical method begins with a thorough understanding of what one might find in the sample. The synthesis of (S)-Boc-APD typically involves the reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O).[1] This process can lead to several potential products and impurities that must be resolved and identified.
Certificate of Analysis for (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
An Application Scientist's Guide to the : Ensuring Quality for Synthetic Success For researchers in drug development and synthetic chemistry, chiral building blocks are the foundation of novel therapeutics. (S)-tert-Buty...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to the : Ensuring Quality for Synthetic Success
For researchers in drug development and synthetic chemistry, chiral building blocks are the foundation of novel therapeutics. (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a versatile bifunctional molecule, prized for its specific stereochemistry and orthogonally protected amine groups. However, its utility is entirely dependent on its quality. A Certificate of Analysis (CoA) is the primary document attesting to this quality, but a discerning scientist must treat it not as a guarantee, but as a hypothesis to be tested.
This guide provides an in-depth comparison of the analytical methods used to validate this critical reagent. It is structured to empower researchers to look beyond the numbers on a page, understand the causality behind the analytical techniques, and compare the product's profile against potential alternatives and impurities.
Anatomy of a High-Integrity Certificate of Analysis
A CoA for a chiral compound like (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is more than a simple purity statement. It is a multi-faceted quality dossier. Key parameters must be rigorously evaluated to prevent costly downstream failures in a synthesis.
Table 1: Essential Specifications on a Certificate of Analysis
Parameter
Test Method
Typical Specification
Rationale for Importance
Appearance
Visual Inspection
White to off-white solid
Deviations can indicate degradation or significant impurities.
Identity
¹H NMR, ¹³C NMR
Conforms to structure
Confirms the correct molecular structure and absence of major structural isomers.
Identity
Mass Spectrometry
Conforms to molecular weight
Verifies the molecular mass and provides fragmentation data for structural confirmation.
Assay (Purity)
HPLC/UPLC (UV)
≥ 98.0%
Quantifies the amount of the active compound relative to impurities.
Chiral Purity
Chiral HPLC
≥ 99.0% enantiomeric excess (e.e.)
Crucial for ensuring stereospecificity in subsequent reactions. The presence of the (R)-enantiomer can lead to difficult-to-separate diastereomeric products.
Water Content
Karl Fischer Titration
≤ 0.5%
The hydrochloride salt is hygroscopic; excess water can affect reaction stoichiometry and promote hydrolysis of the Boc group under certain conditions.
Residual Solvents
GC-HS
Per USP <467> limits
Ensures that solvents from the synthesis and purification process are removed to levels that will not interfere with future reactions or pose safety risks.
The initial verification of a new batch of this reagent should follow a logical workflow. This process ensures that the material is suitable for use before it is committed to a complex, multi-step synthesis.
Figure 1: New Batch Verification Workflow
In-Depth Verification: Protocols and Data Interpretation
A thorough evaluation requires performing key analytical tests in-house. This section provides the methodologies and explains the reasoning behind the experimental choices.
Identity Confirmation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. For this molecule, it confirms the presence of the tert-butyl group, the propyl backbone, and the correct placement of the carbamate.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride salt and dissolve it in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
Solvent Choice Rationale: D₂O is often preferred as it will exchange with the amine and amide protons, simplifying the spectrum by removing their signals. DMSO-d₆ is useful if observing these exchangeable protons is desired.
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.
Data Processing: Reference the spectrum to the residual solvent peak. Integrate the signals to determine proton ratios.
Data Interpretation
The expected chemical shifts (in D₂O) are approximately:
δ 1.15-1.25 (d, 3H): The methyl group (CH₃) on the chiral center, appearing as a doublet due to coupling with the adjacent methine proton.
δ 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃), appearing as a sharp singlet.
δ 3.00-3.20 (m, 2H): The methylene group (CH₂) protons adjacent to the free amine.
δ 3.70-3.85 (m, 1H): The methine proton (CH) at the chiral center.
Any significant deviation from this pattern or the presence of unexpected signals should be investigated as it may indicate impurities or a wrong compound.
Purity Assessment: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the compound and detecting non-chiral impurities. A reverse-phase C18 column is typically used, as it effectively separates polar and non-polar compounds.
Figure 2: Target Compound and a Key Process Impurity
Experimental Protocol: Reverse-Phase HPLC
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Rationale: TFA is an ion-pairing agent that sharpens the peaks of the amine-containing compounds, leading to better resolution and quantification.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in Mobile Phase A.
The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, determines the purity. Impurities, such as the di-protected species (Figure 2) or unreacted starting materials, will appear as separate peaks, typically with different retention times.
The Criticality of Stereochemistry: A Comparative Analysis
For a chiral building block, chemical purity is only half the story. Stereochemical purity is paramount. The presence of the undesired (R)-enantiomer can have profound consequences, leading to the formation of diastereomeric products that are often difficult and expensive to separate.
Comparison with Alternatives
A researcher might consider alternatives based on cost, availability, or synthetic strategy. Here, we compare the target compound with its enantiomer and a different N-protected analogue.
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate HCl: The direct enantiomer. If present as an impurity, it will lead to a diastereomeric mixture in subsequent chiral reactions, compromising the stereochemical integrity of the final product.
(S)-Methyl (1-aminopropan-2-yl)carbamate HCl: An analogue with a Methyl carbamate (Moc) protecting group instead of a tert-Butyl carbamate (Boc). The Moc group is generally removed under basic conditions (saponification), whereas the Boc group is removed under acidic conditions.[1][2] This makes them suitable for different orthogonal protection strategies.
Table 2: Comparative Performance and Quality Data
Feature
(S)-Boc-propanediamine HCl (Target)
(R)-Boc-propanediamine HCl (Impurity)
(S)-Moc-propanediamine HCl (Alternative)
Protecting Group
Boc (tert-Butoxycarbonyl)
Boc (tert-Butoxycarbonyl)
Moc (Methoxycarbonyl)
Typical Purity (HPLC)
> 99.0%
> 99.0%
> 98.0%
Typical e.e. (Chiral HPLC)
> 99.5%
> 99.5%
> 99.0%
Deprotection Condition
Acidic (e.g., TFA, HCl)
Acidic (e.g., TFA, HCl)
Basic (e.g., LiOH, NaOH)
Key Advantage
Widely used, stable, mild acidic cleavage
N/A (Undesired enantiomer)
Orthogonal to acid-labile groups
Impact in Synthesis
Leads to desired (S)-product
Leads to undesired (R)-diastereomer
Leads to desired (S)-product
Chiral Purity Determination
Verifying the enantiomeric excess (e.e.) is a non-negotiable step. This is achieved using Chiral HPLC, which employs a stationary phase that can differentiate between enantiomers.
Experimental Protocol: Chiral HPLC
Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).
Rationale: These columns contain chiral selectors that interact differently with the (S) and (R) enantiomers, causing them to elute at different times.
Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A common ratio is 90:10 (Hexane:IPA) + 0.1% DEA.
Flow Rate: 0.7 mL/min.
Detection: UV at 215 nm.
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
A high-quality batch should show a very large peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.
Conclusion
The is an essential starting point for quality assessment. However, for researchers engaged in high-stakes drug discovery and development, it should be independently verified. By understanding the principles behind identity, purity, and chiral analysis, and by performing confirmatory in-house testing, scientists can ensure the integrity of their chiral building blocks. This diligence prevents the introduction of impurities that can derail a research program, saving invaluable time and resources, and ultimately contributing to the successful synthesis of the target molecule.
References
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
ResearchGate. (2015). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. Retrieved from [Link]
Supporting Information. (n.d.). Characterization Data of the Products.
ChemSrc. (n.d.). CAS#:1229025-32-4 | (S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride. Retrieved from [Link]
A Senior Application Scientist's Guide to Alternative Reagents for Chiral 1,2-Diamine Synthesis
Introduction: The Indispensable Role of Chiral 1,2-Diamines To professionals in pharmaceutical development and chemical synthesis, the chiral 1,2-diamine motif is a cornerstone of modern molecular design. These structure...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indispensable Role of Chiral 1,2-Diamines
To professionals in pharmaceutical development and chemical synthesis, the chiral 1,2-diamine motif is a cornerstone of modern molecular design. These structures are not merely components; they are often the very heart of biological activity in numerous drugs and serve as privileged backbones for a vast array of chiral ligands and organocatalysts that enable further asymmetric transformations.[1][2] Their prevalence in blockbuster drugs and cutting-edge catalysts underscores the continuous need for robust, efficient, and highly stereoselective synthetic methods.[3][4] The challenge, however, lies in the precise control of two adjacent stereocenters, a task that has spurred the development of a diverse and sophisticated chemical toolkit.
This guide provides an in-depth comparison of the leading contemporary strategies for synthesizing enantioenriched 1,2-diamines. We will move beyond a simple recitation of methods to dissect the underlying principles of stereocontrol, compare the performance of key reagents with supporting data, and provide detailed, field-tested protocols for benchmark transformations. Our focus is on providing the practical insights necessary for researchers to select and implement the optimal synthetic route for their specific target molecule.
Strategic Blueprint: Major Synthetic Approaches
The construction of the chiral 1,2-diamine framework can be broadly categorized by the type of bond formation used to establish the critical C-N or C-C backbone. Each strategy offers a unique set of advantages and is suited to different precursor molecules and target structures.
Caption: Overview of major synthetic strategies for chiral 1,2-diamines.
Part 1: C-N Bond Formation via Desymmetrization of meso-Aziridines
One of the most elegant and powerful strategies for accessing chiral 1,2-diamines is the catalytic asymmetric ring-opening (ARO) of prochiral meso-aziridines.[1][2] This approach is a classic example of desymmetrization, where a chiral catalyst differentiates between two enantiotopic leaving groups, leading to a single, highly enantioenriched product.
Mechanistic Insight: The Role of the Chiral Catalyst
The success of this method hinges on a chiral Lewis acid catalyst that coordinates to the nitrogen of the aziridine, activating it for nucleophilic attack. The chiral environment around the metal center sterically directs the incoming nucleophile to one of the two electrophilic carbons, ensuring high enantioselectivity.[1][5]
A common and effective nucleophile is trimethylsilyl azide (TMSN₃). The resulting β-azido amine product is a versatile intermediate that can be readily reduced to the corresponding 1,2-diamine.[2]
Caption: Workflow for chiral 1,2-diamine synthesis via aziridine opening.
Comparative Performance of Catalytic Systems
Various metal-based catalysts have been developed for this transformation, each with its own strengths. The seminal work by Jacobsen and others demonstrated the utility of chiral Chromium(III)-Salen complexes.[1] Other systems, such as those based on Yttrium, have also shown excellent yields and enantioselectivities.[2]
Note: The Indium and Scandium examples illustrate the utility of Lewis acids for ring-opening but require a chiral substrate or resolution to achieve enantiopure products. The key advantage of the Cr and Y systems is the use of a chiral catalyst to desymmetrize an achiral meso-starting material.
Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.
To the flask, add the Jacobsen's catalyst (32 mg) and the meso-aziridine (197 mg).
Add anhydrous diethyl ether (10 mL) via syringe. Stir the mixture at room temperature for 15 minutes.
Cool the reaction mixture to -30 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
Slowly add trimethylsilyl azide (0.16 mL) to the cooled, stirring solution via syringe over 5 minutes.
Stir the reaction at -30 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with diethyl ether (3 x 15 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (1R,2S)-2-azido-N-Boc-cyclohexylamine.
The resulting azido-amine can be reduced to the diamine using standard conditions (e.g., H₂, Pd/C in methanol).
Part 2: C-H Bond Formation via Asymmetric (Transfer) Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral C=N bonds (imines and enamides) represent the most direct and atom-economical routes to chiral amines, and by extension, 1,2-diamines.[2] These methods are prized in industrial settings for their high efficiency, excellent enantioselectivity, and the generation of minimal waste.
The groundbreaking work of Noyori established that certain Ru(II) complexes, featuring a chiral diamine ligand (often tosylated), operate via a "metal-ligand bifunctional" or "outer-sphere" mechanism.[7] In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used. The catalyst facilitates a concerted transfer of a hydride from the metal and a proton from the N-H moiety of the ligand to the C=N bond of the substrate without direct coordination of the substrate to the metal center. This elegant mechanism avoids catalyst inhibition and contributes to the broad substrate scope.
Caption: Simplified mechanism of Ru-catalyzed transfer hydrogenation.
Rhodium-based catalysts, often paired with chiral phosphine ligands like DuPHOS or MonoPhos, are particularly effective for the asymmetric hydrogenation (using H₂ gas) of enamides, which are precursors to 1,2-diamines after deprotection.[8][9]
Comparative Performance of Hydrogenation Catalysts
The choice between Ruthenium and Rhodium catalysts often depends on the specific substrate (imine vs. enamide) and the desired reaction conditions (transfer vs. direct hydrogenation).
In a nitrogen-purged glovebox or Schlenk flask, add the Ru-catalyst (6.4 mg) and the imine substrate (195 mg).
Add anhydrous DCM (5 mL) followed by the formic acid/triethylamine mixture (2.0 mL).
Seal the flask and stir the reaction mixture at 28-30 °C.
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 4-12 hours.
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash chromatography or crystallization to yield the optically active N-(1-phenylethyl)aniline. Enantiomeric excess is determined by chiral HPLC.
Part 3: The Aza-Henry (Nitro-Mannich) Reaction
The Aza-Henry reaction is a classic C-C bond-forming strategy that creates a β-nitroamine intermediate.[2] This intermediate is exceptionally valuable because the nitro group can be readily reduced to a primary amine, directly furnishing the 1,2-diamine scaffold. The development of catalytic, asymmetric versions of this reaction has made it a highly competitive route.[4]
Mechanism and Stereocontrol
The reaction involves the nucleophilic addition of a nitronate (formed by deprotonating a nitroalkane with a base) to an imine. In the asymmetric variant, a chiral catalyst, which can be a metal complex or an organocatalyst, coordinates to the imine and/or the nitronate. This coordination creates a chiral environment that directs the facial attack of the nucleophile on the imine, thereby controlling the stereochemistry of the newly formed C-C bond.
Advantages and Considerations
High Convergence: This method builds the carbon skeleton and sets one of the two required C-N bonds simultaneously.
Versatile Precursors: It utilizes readily available imines and nitroalkanes.
Orthogonal Functionality: The resulting nitro group requires a separate reduction step, which allows for further molecular elaboration before its conversion to the amine.
Diastereoselectivity: When using chiral imines or catalysts, controlling both enantioselectivity and diastereoselectivity is a key challenge.
Enzyme-promoted Aza-Henry reactions have also been reported, offering an environmentally friendly alternative with potentially high stereoselectivity.[4]
Summary and Outlook: A Comparative Framework
Choosing the optimal synthetic route for a chiral 1,2-diamine requires a careful evaluation of several factors, including the availability of starting materials, desired scale, and the specific stereochemical and functional group requirements of the target molecule.
Synthetic Strategy
Key Advantages
Common Limitations
Catalyst/Reagent Type
Asymmetric Ring-Opening of meso-Aziridines
Excellent enantioselectivity from achiral precursors; versatile azido-amine intermediate.
Requires synthesis of the aziridine; can have regioselectivity issues with unsymmetrical aziridines.
Chiral Lewis Acids (Cr, Y, etc.); Azide nucleophiles.
Asymmetric (Transfer) Hydrogenation
Highly atom-economical; excellent ee's and yields; industrially scalable.
Requires a C=N precursor (imine/enamide); high-pressure H₂ gas for AH; catalyst sensitivity.
Ru, Rh, Ir complexes with chiral diamine or phosphine ligands.
Requires a separate reduction step; potential for diastereomeric mixtures.
Metal complexes, organocatalysts, enzymes.
Asymmetric Aminohydroxylation
Direct conversion of alkenes to amino alcohols; predictable syn-selectivity.
Forms an amino alcohol, requiring further steps to get to a diamine; use of stoichiometric oxidants and toxic OsO₄.
OsO₄ with chiral cinchona alkaloid-derived ligands.
The field of chiral diamine synthesis is dynamic and continually evolving. Current research focuses on developing more sustainable catalysts using earth-abundant metals, expanding the substrate scope of existing methods, and designing novel organocatalytic systems that operate under mild, environmentally benign conditions. For the practicing chemist, the diverse array of available methods provides a powerful and adaptable toolkit to tackle the synthesis of virtually any chiral 1,2-diamine target.
References
Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807. [Link][1]
Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante Institutional Repository. [Link][2]
Organic Chemistry Portal. Synthesis of 1,2-diamines. organic-chemistry.org. [Link][6]
Leśniak, S., & Głowacka, I. E. (2013). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 17(13), 1406-1427. [Link][7]
Zhang, Y., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link][4]
Samec, J. S. M. (2005). Ruthenium-catalyzed hydrogen transfer involving amines and imines. Mechanistic studies and synthetic applications. DiVA portal. [Link][14]
Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268-5276. [Link]
Reddy, K. L. (2003). A Convenient and Highly Productive Aminohydroxylation Protocol Employing an Osmium-Diamine Catalyst. Angewandte Chemie International Edition, 42(27), 3245-3248. [Link][15]
Li, Z., Fernandez, M., & Jacobsen, E. N. (1999). Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes. Organic Letters, 1(10), 1611-1613. [Link][5]
Nájera, C., & Yus, M. (2013). Catalytic, enantioselective ring opening of aziridines. Angewandte Chemie International Edition, 52(23), 5942-5944. [Link][17]
Foubelo, F., & Nájera, C. (2012). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Current Organic Chemistry, 16(24), 2825-2841. [Link][10]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate
For researchers and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a cornerstone of successful project timelines and budgets. (S)-tert-Butyl (1-aminopropan-2-yl)car...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a cornerstone of successful project timelines and budgets. (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a valuable chiral diamine derivative, is no exception. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering a blend of theoretical insight and practical, field-proven considerations to inform your experimental choices. We will delve into three primary synthetic strategies, evaluating them on metrics of yield, cost-effectiveness, scalability, safety, and environmental impact.
Executive Summary: A Comparative Overview
Synthetic Route
Starting Material
Key Transformation
Number of Steps
Pros
Cons
Route 1
(S)-1,2-Diaminopropane
Selective Mono-Boc Protection
1
Shortest route, potentially most atom-economical.
Selectivity can be challenging, potential for di-Boc formation.
Route 2
(S)-Alaninamide
Hofmann Rearrangement
3
Good stereochemical control, well-established classical reaction.
Multi-step, use of hazardous bromine, potential for side reactions.
Route 3
(S)-Alaninamide
Nitrile Reduction
4
Avoids highly toxic reagents if catalytic hydrogenation is used.
Longest route, requires a dehydration and a reduction step.
Route 1: The Direct Approach - Selective Mono-Boc Protection of (S)-1,2-Diaminopropane
The most direct and, in principle, most cost-effective route to the target molecule is the selective protection of one of the two amino groups of (S)-1,2-diaminopropane. The primary challenge lies in achieving high selectivity for the less sterically hindered primary amine (at C1) over the secondary-like primary amine (at C2).
Mechanistic Rationale for Selectivity
The selective N-protection of diamines is a common challenge in organic synthesis. Two main strategies are employed:
Statistical Protection: Using a limiting amount of the protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) can lead to a mixture of mono- and di-protected products, along with unreacted starting material. This approach often requires tedious chromatographic separation, making it less suitable for large-scale synthesis.
Chemoselective Protection: Exploiting the differential reactivity of the amino groups is a more elegant approach. In the case of (S)-1,2-diaminopropane, the primary amine at the C1 position is sterically more accessible than the primary amine at the C2 position, which is adjacent to a methyl group. This steric hindrance can be leveraged to achieve selective protection.
A particularly effective method for achieving high selectivity in the mono-Boc protection of diamines involves the use of tert-butyl phenyl carbonate. The proposed mechanism involves the preferential attack of the more nucleophilic and less sterically hindered primary amine on the carbonate, leading to the desired product and phenol as a byproduct.
Selective mono-Boc protection of (S)-1,2-diaminopropane.
This protocol is adapted from a general procedure for the selective mono-carbamate protection of diamines.[1]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1,2-diaminopropane (1.0 eq.) in absolute ethanol.
Reagent Addition: Add tert-butyl phenyl carbonate (1.0 eq.) to the solution.
Reaction: Heat the mixture to reflux and maintain for 12-18 hours.
Work-up:
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Add water and adjust the pH to ~3 with 2M HCl.
Extract with an organic solvent (e.g., dichloromethane) to remove phenol.
Adjust the aqueous layer to pH >12 with 2M NaOH.
Extract the product into an organic solvent (e.g., dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Performance and Cost Analysis
Yield: Reported yields for similar selective mono-Boc protections of diamines are in the range of 54-65%.[1]
Cost:
(S)-(-)-1,2-Diaminopropane dihydrochloride is available at approximately $54/g.
tert-Butyl phenyl carbonate is a relatively inexpensive reagent.
Scalability: This procedure is amenable to large-scale synthesis.
Safety & Environment: The reagents are relatively safe to handle with standard laboratory precautions. The main byproduct is phenol, which requires appropriate disposal.
Route 2: The Classical Approach - Hofmann Rearrangement of (S)-Boc-alaninamide
This multi-step synthesis begins with the readily available and chiral amino acid derivative, (S)-alaninamide. The key step is the Hofmann rearrangement, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, with retention of stereochemistry.[2][3]
Mechanistic Pathway
The synthesis proceeds in three main stages:
Boc Protection: The amino group of (S)-alaninamide hydrochloride is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (S)-tert-butyl (1-amino-1-oxopropan-2-yl)carbamate ((S)-Boc-alaninamide).
Hofmann Rearrangement: The (S)-Boc-alaninamide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form sodium hypobromite in situ. This reagent facilitates the rearrangement of the amide to an isocyanate intermediate.
Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic medium to the desired primary amine, with the loss of carbon dioxide.
Synthetic pathway via Hofmann rearrangement.
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl (1-amino-1-oxopropan-2-yl)carbamate ((S)-Boc-alaninamide) [4]
Dissolve (S)-alaninamide hydrochloride (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., dioxane).
Cool the solution to 0 °C in an ice bath.
Add a base (e.g., triethylamine or NaOH) to neutralize the hydrochloride and create basic conditions.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same organic solvent.
Allow the reaction to warm to room temperature and stir overnight.
Perform a standard aqueous work-up and purify by recrystallization or chromatography.
Step 2: Hofmann Rearrangement of (S)-Boc-alaninamide (General Procedure)[5]
Preparation of Sodium Hypobromite: In a flask cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine while maintaining the temperature at 0 °C.
Amide Addition: Add a solution of (S)-Boc-alaninamide in a water-miscible solvent to the cold sodium hypobromite solution.
Rearrangement: Slowly warm the reaction mixture to facilitate the rearrangement.
Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Purify by distillation or chromatography.
Performance and Cost Analysis
Yield: The Boc protection step typically proceeds in high yield (>90%). The Hofmann rearrangement yield can be variable but is often in the range of 70-90% for simple amides.
Cost:
L-Alaninamide hydrochloride is available at approximately $800-999/kg.[6]
Di-tert-butyl dicarbonate is priced around ₹1250/kg (~$15/kg).[7]
Sodium hypobromite is generated in situ from bromine and sodium hydroxide, which are commodity chemicals. A prepared solution costs around ₹600/kg (~$7/kg).[8]
Scalability: The Hofmann rearrangement can be challenging to scale up due to the exothermic nature of the reaction and the handling of bromine.
Safety & Environment: Bromine is a hazardous and corrosive substance. The reaction generates halogenated waste.
Route 3: The Reductive Approach - Synthesis via Nitrile Reduction
This pathway also starts from (S)-alaninamide and involves the conversion of the amide to a nitrile, followed by reduction to the primary amine.
Synthetic Strategy
Boc Protection: (S)-alaninamide is first protected with a Boc group as described in Route 2.
Dehydration: The resulting (S)-Boc-alaninamide is then dehydrated to form (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. Common dehydrating agents include trifluoroacetic anhydride, phosphorus pentoxide, or Burgess reagent.
Nitrile Reduction: The nitrile is then reduced to the primary amine. This can be achieved through two primary methods:
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent that readily converts nitriles to primary amines.
Catalytic Hydrogenation: A greener alternative using hydrogen gas and a catalyst such as Raney Nickel or a palladium-based catalyst.
Synthetic pathway via nitrile reduction.
Experimental Protocols
Step 2: Dehydration of (S)-Boc-alaninamide (General Procedure)
Dissolve (S)-Boc-alaninamide in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Cool the solution to 0 °C.
Slowly add the dehydrating agent (e.g., trifluoroacetic anhydride).
Stir the reaction at 0 °C and then allow it to warm to room temperature.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product, dry the organic layer, and purify.
Step 3a: LiAlH₄ Reduction of the Nitrile (General Procedure)
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.
Cool the suspension to 0 °C.
Slowly add a solution of the nitrile in the same anhydrous solvent.
After the addition is complete, stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate to obtain the product.
Step 3b: Catalytic Hydrogenation of the Nitrile (General Procedure)
In a hydrogenation vessel, dissolve the nitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst (e.g., Raney Nickel).
Pressurize the vessel with hydrogen gas (pressure will vary depending on the substrate and catalyst).
Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
Filter the catalyst and concentrate the filtrate to obtain the product.
Performance and Cost Analysis
Yield: Dehydration and reduction steps can often be high-yielding (>80-90%).
Raney Nickel catalyst costs around ₹2800/kg (~$33/kg).[10]
Scalability: Catalytic hydrogenation is generally more scalable and safer than LiAlH₄ reduction.
Safety & Environment:
LiAlH₄ is highly reactive, pyrophoric, and reacts violently with water, posing significant safety risks, especially on a large scale.[11] It also generates a large amount of aluminum salt waste.
Catalytic hydrogenation is a greener alternative, with water being the only byproduct. However, handling hydrogen gas under pressure requires specialized equipment and precautions. Raney Nickel is pyrophoric when dry.
Conclusion and Recommendation
Each of the three synthetic routes to (S)-tert-Butyl (1-aminopropan-2-yl)carbamate presents a unique set of advantages and disadvantages.
Route 1 (Selective Mono-Boc Protection) is the most direct and potentially the most cost-effective, especially if a high-yielding and selective protocol can be established for (S)-1,2-diaminopropane. The higher cost of the chiral diamine starting material may be offset by the single-step nature of the synthesis. This route is highly recommended for process development and large-scale manufacturing.
Route 2 (Hofmann Rearrangement) is a viable option, particularly if (S)-alaninamide is a more readily available or cost-effective starting material. The retention of stereochemistry is a significant advantage. However, the use of bromine and the challenges of scaling up the Hofmann rearrangement are notable drawbacks.
Route 3 (Nitrile Reduction) is the longest of the three routes. While the catalytic hydrogenation approach offers a greener alternative to the hazardous LiAlH₄ reduction, the additional steps (dehydration and reduction) add to the overall process complexity and may reduce the overall yield. This route is less likely to be the most cost-effective option.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety considerations. For cost-effective, large-scale production, Route 1 is the most promising avenue to explore and optimize.
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